Product packaging for Tetrahydropyranyldiethyleneglycol(Cat. No.:CAS No. 2163-11-3)

Tetrahydropyranyldiethyleneglycol

货号: B1682887
CAS 编号: 2163-11-3
分子量: 190.24 g/mol
InChI 键: CPCUDERUJBARLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

THP-PEG3 is a PEG derivative that may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O4 B1682887 Tetrahydropyranyldiethyleneglycol CAS No. 2163-11-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUDERUJBARLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339818
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-11-3
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydropyranyldiethyleneglycol: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyranyldiethyleneglycol, systematically named 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol, is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates a diethylene glycol moiety, imparting hydrophilicity and flexibility, which is protected at one terminus by a tetrahydropyranyl (THP) group. This protecting group strategy allows for selective functionalization of the free hydroxyl group, making it a valuable building block, particularly as a polyethylene (B3416737) glycol (PEG) linker in the development of complex drug delivery systems such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in drug development, illustrated with a logical workflow.

Chemical Structure and Properties

This compound is characterized by a diethylene glycol backbone where one of the terminal hydroxyl groups is converted into a tetrahydropyranyl ether. The THP group serves as a protecting group, stable under a variety of reaction conditions but readily removable under acidic conditions.

Synonyms: 2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol; Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether.[1]

Quantitative Data

A summary of the key physicochemical properties of the closely related or synonymous compound 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₈O₄[1]
Molecular Weight 190.24 g/mol [2]
Appearance Colorless Oil[3]
Boiling Point 95 °C at 22 mmHg[3][4][5]
Density 1.077 g/mL at 20 °C[3][4][5]
Refractive Index n20/D 1.457[4]
Flash Point 108 °C (closed cup)[4][5]
Solubility Soluble in common organic solvents.

Experimental Protocols

The synthesis of this compound involves the protection of one of the hydroxyl groups of diethylene glycol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The following is a representative experimental protocol.

Synthesis of 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol

Materials:

Procedure:

  • Reaction Setup: To a solution of diethylene glycol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diethylene glycol is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol.

Deprotection of the THP Group

The THP group can be removed under mild acidic conditions to regenerate the hydroxyl group.

Materials:

  • 2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethanol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected compound in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

Role in Drug Development and Signaling Pathways

This compound serves as a valuable hydrophilic linker in the construction of more complex molecules for drug delivery. The diethylene glycol unit provides flexibility and increased water solubility to the parent molecule. The THP-protected hydroxyl and the free hydroxyl allow for orthogonal chemical modifications.

A significant application is in the field of Antibody-Drug Conjugates (ADCs).[][7][8][9] In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. PEG-based linkers, such as those derived from this compound, can improve the pharmacokinetic properties of the ADC by increasing its solubility and shielding it from the immune system.[][7][8]

The following diagram illustrates a logical workflow for the synthesis and application of a THP-protected PEG linker in the development of an Antibody-Drug Conjugate.

ADC_Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_functionalization Linker Functionalization & Drug Conjugation cluster_deprotection_conjugation Deprotection & Antibody Conjugation cluster_application Therapeutic Application DEG Diethylene Glycol THP_DEG This compound DEG->THP_DEG  Acid Catalyst (PTSA) DHP 3,4-Dihydro-2H-pyran DHP->THP_DEG THP_DEG_activated Activated Linker THP_DEG->THP_DEG_activated Activation of free -OH Linker_Drug Linker-Drug Conjugate THP_DEG_activated->Linker_Drug Drug Cytotoxic Drug Drug->Linker_Drug Deprotected_Linker_Drug Deprotected Linker-Drug Linker_Drug->Deprotected_Linker_Drug Mild Acid ADC Antibody-Drug Conjugate (ADC) Deprotected_Linker_Drug->ADC Antibody Monoclonal Antibody Antibody->ADC Target_Cell Target Cancer Cell ADC->Target_Cell Binding to Antigen Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: Workflow for ADC development using a THP-protected PEG linker.

Conclusion

This compound is a versatile synthetic building block with significant potential in drug development. Its well-defined structure, featuring a hydrophilic diethylene glycol spacer and a readily cleavable THP protecting group, makes it an ideal candidate for the construction of sophisticated drug delivery systems. The ability to synthesize and functionalize this linker with precision is a key step in the rational design of next-generation therapeutics, particularly in the rapidly advancing field of antibody-drug conjugates. Further research into novel applications of this and similar linkers will undoubtedly contribute to the development of more effective and targeted therapies.

References

An In-depth Technical Guide on the Core Chemical Properties of Tetrahydropyranyldiethyleneglycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyranyldiethyleneglycol, with the CAS number 2163-11-3, is a diether and a derivative of diethylene glycol. Its chemical structure incorporates a tetrahydropyran (B127337) (THP) group, a common protecting group for alcohols in organic synthesis. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and safety considerations for this compound. Due to the limited publicly available data, some information is based on predictions and analogies to similar compounds.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these data are predicted and should be confirmed by experimental analysis.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₄[1][2]
Molecular Weight 190.24 g/mol [1][2]
CAS Number 2163-11-3[1][2]
Appearance Oil / Liquid[2]
Boiling Point 115 °C at 0.75 Torr
Density Predicted: 1.08 g/cm³
Solubility Predicted: Slightly soluble in chloroform (B151607) and methanol
Synonyms 2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol, Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether[2]

Data Presentation: Quantitative Data Summary

ParameterValueNotes
Molecular Weight190.24 g/mol Calculated from the molecular formula.[1][2]
Boiling Point115 °CMeasured at a reduced pressure of 0.75 Torr.
Density~1.08 g/cm³This is a predicted value.

Experimental Protocols: Proposed Synthesis

Objective: To synthesize this compound by the protection of diethylene glycol with dihydropyran.

Materials:

  • Diethylene glycol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylene glycol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution and stir until it dissolves.

  • Addition of DHP: Cool the reaction mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran dropwise from the dropping funnel to the stirred solution. An excess of diethylene glycol can be used to favor the formation of the mono-protected product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (diethylene glycol) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired this compound.

Mandatory Visualization: Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Diethylene Glycol in Anhydrous DCM add_catalyst Add PPTS Catalyst start->add_catalyst cool Cool to 0°C add_catalyst->cool add_dhp Add Dihydropyran (DHP) Dropwise cool->add_dhp react Stir at Room Temperature (Monitor by TLC/GC) add_dhp->react quench Quench with Saturated NaHCO3 Solution react->quench extract Separate Organic Layer quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product: This compound

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

Experimental NMR and IR spectral data for this compound (CAS 2163-11-3) are not available in the searched public databases. Researchers are advised to acquire and interpret their own spectral data for structural confirmation.

Applications in Drug Development and Research

The primary application of this compound in a research context is likely as a building block in organic synthesis. The THP group serves as a protecting group for the hydroxyl functionality, which can be removed under acidic conditions. The diethylene glycol linker provides a flexible, hydrophilic spacer, which can be useful in the design and synthesis of molecules for various applications, including:

  • Linkers in Proteolysis Targeting Chimeras (PROTACs): The hydrophilic nature of the diethylene glycol unit could be advantageous in improving the solubility and cell permeability of PROTACs.

  • Spacers in Drug Conjugates: It can be used to link a drug molecule to a targeting moiety or a solubilizing group.

  • Functionalized Polyethylene Glycol (PEG) Derivatives: As a short, discrete PEG-like unit, it can be incorporated into larger polymer structures.

Currently, there is no specific information available linking this compound to any particular signaling pathways or established drug development programs. Its utility would be determined by the specific synthetic strategy and the properties of the final molecule it is incorporated into.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on its structure and information for similar glycol ethers, the following general safety precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicity of this specific compound has not been thoroughly investigated. Glycol ethers as a class can have varying toxicity profiles, with some exhibiting reproductive and developmental toxicity. Therefore, it is prudent to handle this compound with care and minimize exposure until more specific data becomes available. For the related compound, triethylene glycol, the acute toxicity is low.[3]

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for rigorous experimental validation and a thorough safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether, a valuable intermediate in organic synthesis. This document details the chemical principles, experimental protocols, and purification methods for the selective monoprotection of diethylene glycol.

Introduction

Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether, also known as 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethan-1-ol, is a derivative of diethylene glycol where one of the hydroxyl groups is protected by a tetrahydropyranyl (THP) group. The THP group is a widely used protecting group for alcohols due to its stability in a variety of reaction conditions, including strongly basic, organometallic, and reducing environments, while being readily removable under mild acidic conditions. This selective protection of one of the two hydroxyl groups in diethylene glycol makes it a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

The synthesis involves the acid-catalyzed addition of one of the hydroxyl groups of diethylene glycol to the double bond of 3,4-dihydro-2H-pyran (DHP). Achieving high selectivity for the mono-protected product over the di-protected and unreacted starting material is a key challenge in this synthesis.

Reaction Mechanism and Signaling Pathway

The formation of Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are outlined below:

  • Protonation of Dihydropyran: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the dihydropyran ring, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is a potent electrophile.

  • Nucleophilic Attack: A hydroxyl group from the diethylene glycol molecule acts as a nucleophile and attacks the electrophilic carbon atom of the oxocarbenium ion.

  • Deprotonation: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly formed oxonium ion, regenerating the catalyst and yielding the final product, the THP ether.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product DEG Diethylene Glycol Oxonium_Ion Oxonium Ion Intermediate DEG->Oxonium_Ion Nucleophilic Attack DHP Dihydropyran Protonated_DHP Protonated Dihydropyran (Oxocarbenium Ion) DHP->Protonated_DHP + H+ H_plus H+ (Acid Catalyst) Protonated_DHP->DHP - H+ Protonated_DHP->Oxonium_Ion Product Diethylene Glycol Mono(tetrahydro-2-pyranyl) Ether Oxonium_Ion->Product - H+ Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Mix Diethylene Glycol, DHP, and CH2Cl2 Catalyst Add p-TsOH catalyst Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Quench Quench with NaHCO3 solution Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry organic layer (MgSO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Column Chromatography on Silica Gel Concentrate->Chromatography Characterization Spectroscopic Characterization (NMR, IR) Chromatography->Characterization

An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identification: The CAS number 2163-11-3 provided in the topic query does not correspond to a publicly cataloged chemical substance. This guide will focus on a closely related and well-documented class of compounds, the phenoxyacetohydrazide derivatives, with a specific emphasis on 2-(2-methoxyphenoxy)acetohydrazide (B9715) (CAS: 107967-88-4) as a representative molecule. This class of compounds is of significant interest to researchers in drug development for its diverse biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties, experimental protocols, and potential mechanisms of action of phenoxyacetohydrazide derivatives.

Core Physical and Chemical Data

The physical and chemical properties of 2-(2-methoxyphenoxy)acetohydrazide and its parent compound, 2-phenoxyacetohydrazide, are summarized below. This data is crucial for understanding the compound's behavior in experimental settings.

Table 1: Physical and Chemical Properties of 2-(2-methoxyphenoxy)acetohydrazide

PropertyValueSource
CAS Number 107967-88-4--INVALID-LINK--
Molecular Formula C₉H₁₂N₂O₃--INVALID-LINK--
Molecular Weight 196.20 g/mol --INVALID-LINK--
IUPAC Name 2-(2-methoxyphenoxy)acetohydrazide--INVALID-LINK--
SMILES COC1=CC=CC=C1OCC(=O)NN--INVALID-LINK--
InChI InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)--INVALID-LINK--
XLogP3 0--INVALID-LINK--
Topological Polar Surface Area 73.6 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 4--INVALID-LINK--

Table 2: Physical and Chemical Properties of 2-Phenoxyacetohydrazide

PropertyValueSource
CAS Number 5330-38-1--INVALID-LINK--
Molecular Formula C₈H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 166.18 g/mol --INVALID-LINK--
IUPAC Name 2-phenoxyacetohydrazide--INVALID-LINK--
SMILES C1=CC=C(C=C1)OCC(=O)NN--INVALID-LINK--
InChI InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,11)--INVALID-LINK--
XLogP3 0.3--INVALID-LINK--
Topological Polar Surface Area 64.4 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of phenoxyacetohydrazide derivatives are provided below.

Synthesis of Phenoxyacetohydrazide Derivatives

The general and reliable method for synthesizing phenoxyacetohydrazides is a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.[1]

Step 1: Synthesis of Ethyl Phenoxyacetate (B1228835) Intermediate

This initial step involves the O-alkylation of a substituted phenol (B47542) with an alkyl chloroacetate (B1199739).[1]

  • Materials:

    • Substituted phenol (e.g., 2-methoxyphenol) (0.05 mol)

    • Ethyl chloroacetate (0.075 mol)

    • Anhydrous potassium carbonate (0.075 mol)

    • Dry acetone (B3395972) (40 ml)

    • Ether

    • 10% Sodium hydroxide (B78521) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • A mixture of the substituted phenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 8–10 hours.[1]

    • After cooling, the solvent is removed by distillation.

    • The residue is treated with cold water to remove potassium carbonate and then extracted with ether.[1]

    • The ether layer is washed with a 10% sodium hydroxide solution, followed by water, and then dried over anhydrous sodium sulfate.[1]

    • The solvent is evaporated to yield the crude ethyl phenoxyacetate.

Step 2: Synthesis of Phenoxyacetohydrazide

The second step is the hydrazinolysis of the synthesized ester.[1]

  • Materials:

  • Procedure:

    • To a solution of the ethyl phenoxyacetate derivative in ethanol, hydrazine hydrate is added.[1]

    • The reaction mixture is stirred at room temperature for 7 hours.

    • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

    • The mixture is then allowed to stand overnight.

    • The resulting white solid, the phenoxyacetohydrazide derivative, is collected by filtration, washed with cold water, and recrystallized from ethanol.[1]

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazinolysis Substituted_Phenol Substituted Phenol Reaction_1 Reflux with K₂CO₃ in Acetone Substituted_Phenol->Reaction_1 Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Reaction_1 Ethyl_Phenoxyacetate Ethyl Phenoxyacetate (Intermediate) Reaction_1->Ethyl_Phenoxyacetate Reaction_2 Stir in Ethanol at Room Temp. Ethyl_Phenoxyacetate->Reaction_2 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_2 Phenoxyacetohydrazide Phenoxyacetohydrazide (Final Product) Reaction_2->Phenoxyacetohydrazide

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]

  • Materials:

    • Cancer cell lines (e.g., A549, C6, MCF-7, HT-29) and a normal cell line (e.g., NIH3T3)[2]

    • 96-well plates

    • Test compounds (phenoxyacetohydrazide derivatives)

    • Standard drug (e.g., cisplatin)[2]

    • MTT solution

    • DMSO

  • Procedure:

    • Cell Seeding: Seed cancer and normal cell lines into 96-well plates at a density of 5x10³ cells per well.[2]

    • Compound Treatment: After a 24-hour incubation period for cell attachment, treat the cells with various concentrations of the test compounds and the standard drug.[2]

    • Incubation: Incubate the treated plates for 48 hours.[2]

    • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[2]

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compounds and controls Incubation_24h->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to dissolve formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assessment: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various bacterial species.[3]

  • Materials:

    • Bacterial strains (Gram-positive and Gram-negative)

    • 96-well microplates

    • Test compounds

    • Reference drugs (e.g., ampicillin, streptomycin)[3]

    • Bacterial growth medium

    • Resazurin solution (optional, for viability indication)

  • Procedure:

    • Compound Dilution: Prepare serial dilutions of the test compounds in the wells of a 96-well microplate.

    • Inoculum Preparation: Prepare a standardized suspension of the bacterial strain.

    • Inoculation: Add the bacterial suspension to each well containing the test compound.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be observed visually or by using a viability indicator like resazurin.

    • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[3]

Potential Signaling Pathways and Mechanisms of Action

Phenoxyacetohydrazide and their hydrazone derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. Their mechanisms of action are thought to be multifactorial.

Studies have indicated that compounds in this class can induce apoptosis in cancer cells.[4] This may occur through the disruption of cellular signaling pathways. Furthermore, some phenoxyacetohydrazide derivatives have shown inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are crucial in inflammation and angiogenesis.[5][6] Inhibition of these pathways can lead to anti-inflammatory and anti-angiogenic effects, which are relevant in cancer therapy.

The antimicrobial activity of these compounds may be enhanced by their ability to form metal complexes, which can disrupt microbial cell membranes or inhibit essential enzymes.[4]

G cluster_0 Anticancer Activity cluster_1 Antimicrobial Activity Phenoxyacetohydrazide Phenoxyacetohydrazide Derivative COX_Inhibition COX-1/COX-2 Inhibition Phenoxyacetohydrazide->COX_Inhibition VEGF_Inhibition VEGF Inhibition Phenoxyacetohydrazide->VEGF_Inhibition Apoptosis_Induction Induction of Apoptosis Phenoxyacetohydrazide->Apoptosis_Induction Metal_Complexation Metal Complexation Phenoxyacetohydrazide->Metal_Complexation Prostaglandin_Reduction Reduced Prostaglandins COX_Inhibition->Prostaglandin_Reduction Angiogenesis_Inhibition Inhibition of Angiogenesis VEGF_Inhibition->Angiogenesis_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Anti_Inflammatory Anti-inflammatory Effect Prostaglandin_Reduction->Anti_Inflammatory Anti_Inflammatory->Cancer_Cell_Death Angiogenesis_Inhibition->Cancer_Cell_Death Enzyme_Inhibition Inhibition of Essential Enzymes Metal_Complexation->Enzyme_Inhibition Membrane_Disruption Disruption of Microbial Cell Membrane Metal_Complexation->Membrane_Disruption Microbial_Cell_Death Microbial Cell Death Enzyme_Inhibition->Microbial_Cell_Death Membrane_Disruption->Microbial_Cell_Death

Caption: Potential mechanisms of action for phenoxyacetohydrazide derivatives.

References

An In-depth Technical Guide to the Characterization of 2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol, a key building block in various chemical syntheses. This document outlines its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis and purification.

Physicochemical Properties

2-[2-(Tetrahydropyranyloxy)ethoxy]ethanol is a colorless liquid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.

PropertyValueReference
Molecular Formula C₉H₁₈O₄N/A
Molecular Weight 190.24 g/mol [1]
Boiling Point 95 °C at 22 mmHgN/A
Density 1.077 g/mL at 25 °CN/A
Refractive Index (n²⁰/D) 1.457N/A
CAS Number 2163-11-3[1]

Synthesis and Purification

A standard laboratory procedure for the synthesis of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol involves the acid-catalyzed reaction of diethylene glycol with 3,4-dihydro-2H-pyran (DHP). This reaction forms a tetrahydropyranyl (THP) ether, which serves as a protective group for the primary alcohol.

Experimental Protocol: Synthesis of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol

Materials:

  • Diethylene glycol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylene glycol (1 equivalent) in dichloromethane.

  • Addition of Catalyst and Reagent: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution. Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (diethylene glycol) is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol.

Spectroscopic Characterization

The structure and purity of the synthesized 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol can be confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6t1HO-CH-O (acetal proton)
3.8-3.5m10H-O-CH₂-CH₂-O- and THP ring protons (-O-CH₂-)
2.5-2.8br s1H-OH
1.8-1.5m6HTHP ring protons (-CH₂-CH₂-CH₂-)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~99O-CH-O (acetal carbon)
~72-O-CH₂-CH₂-OH
~67-O-CH₂-CH₂-O- (next to THP)
~62-O-CH₂- (THP ring)
~61-CH₂-OH
~30-CH₂- (THP ring)
~25-CH₂- (THP ring)
~19-CH₂- (THP ring)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
2940, 2870Medium-StrongC-H stretch (alkane)
1120, 1075, 1035StrongC-O stretch (ether and alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A mass spectrum for a compound with the same molecular formula, named Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-, is available on SpectraBase, which can be used as a reference.[1]

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (190.24 m/z) may be observed, though it might be weak.

  • Loss of the THP group: Fragmentation involving the cleavage of the tetrahydropyranyl group is expected.

  • Cleavage of the ethoxy linkages: Fragmentation along the polyethylene (B3416737) glycol chain is also anticipated.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of 2-[2-(tetrahydropyranyloxy)ethoxy]ethanol.

Synthesis_Workflow Reactants Diethylene Glycol + DHP Reaction Acid-Catalyzed Reaction (PPTS, CH2Cl2) Reactants->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Synthesis Workflow

Characterization_Workflow Product Synthesized Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Characterization Workflow

References

The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. Among the arsenal (B13267) of strategies for the temporary masking of hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long been a reliable and versatile choice. This technical guide provides an in-depth exploration of the core principles and practical applications of THP ethers, offering a critical resource for professionals in research, discovery, and development.

Introduction to the THP Protecting Group

The tetrahydropyranyl group is employed to protect alcohols and phenols from a wide array of reaction conditions under which the free hydroxyl group would otherwise interfere. The THP ether is, in fact, an acetal (B89532), formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This transformation converts the acidic and nucleophilic alcohol into a significantly more stable ether linkage, tolerant of a broad spectrum of non-acidic reagents.[1]

The key merits of the THP group lie in its ease of introduction, general stability, and straightforward removal under mild acidic conditions.[1][3] However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the substrate alcohol is chiral, potentially complicating purification and spectral analysis.[1][4]

Mechanism of Formation and Deprotection

The formation and cleavage of THP ethers proceed via acid catalysis, involving a stabilized carbocation intermediate.

Protection of Alcohols

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether and regenerate the acid catalyst.[1][4]

DHP DHP protonated_DHP Protonated DHP (Oxocarbenium ion) DHP->protonated_DHP + H⁺ H_plus H⁺ ROH R-OH oxonium_ion Oxonium Ion protonated_DHP->oxonium_ion + R-OH THP_ether THP Ether oxonium_ion->THP_ether - H⁺ H_plus_regen H⁺

Caption: Mechanism of THP ether formation.

Deprotection of THP Ethers

The removal of the THP group is essentially the reverse of the protection mechanism, relying on acid-catalyzed hydrolysis or alcoholysis.[1] Protonation of the ether oxygen of the THP group is followed by the departure of the alcohol and the formation of the same resonance-stabilized oxocarbenium ion. This intermediate is then quenched by a nucleophile, typically the solvent (e.g., water or an alcohol), to regenerate the free hydroxyl group on the substrate.[1][4]

THP_ether THP Ether protonated_ether Protonated Ether THP_ether->protonated_ether + H⁺ H_plus H⁺ Solvent H₂O or R'OH oxocarbenium_ion Oxocarbenium ion protonated_ether->oxocarbenium_ion - R-OH ROH R-OH side_product Hemiacetal or Acetal oxocarbenium_ion->side_product + H₂O or R'OH deprotected_alcohol Alcohol

Caption: Mechanism of THP ether deprotection.

Stability of THP Ethers

A key advantage of THP ethers is their stability across a wide range of reaction conditions, making them compatible with many synthetic transformations.

Table 1: Stability of THP Ethers to Various Reagents and Conditions

Reagent/ConditionStabilityReference(s)
Strongly basic conditions (e.g., NaOH, KOH)Stable[5][6]
Organometallic reagents (e.g., Grignard, organolithiums)Stable[1][5]
Metal hydrides (e.g., LiAlH₄, NaBH₄)Stable[5]
Acylating and alkylating reagentsStable[5]
Oxidizing agentsGenerally Stable[6]
Reducing agentsGenerally Stable[6]
Acidic conditions (Brønsted and Lewis acids)Labile[1]

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol

This protocol is a representative example for the tetrahydropyranylation of a primary alcohol using a catalytic amount of trifluoroacetic acid (TFA).

Materials:

Procedure:

  • To a solution of the primary alcohol (1 mmol) in dichloromethane (2 mL), add 3,4-dihydro-2H-pyran (1 mmol) and trifluoroacetic acid (0.2 mmol).

  • Stir the reaction mixture at ambient temperature and monitor the progress by thin-layer chromatography (TLC). For most primary alcohols, the reaction is complete within 45 minutes.

  • Upon completion, quench the reaction by washing the organic layer twice with 10 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:19 v/v) as the eluent to afford the pure THP ether.

General Procedure for the Deprotection of a THP Ether

This protocol describes a mild deprotection of a THP ether using a catalytic amount of TFA in methanol (B129727).

Materials:

  • THP ether (1 mmol)

  • Methanol (MeOH) (2 mL)

  • Trifluoroacetic acid (TFA) (0.1 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a solution of the THP ether (1 mmol) in methanol (2 mL), add trifluoroacetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction by TLC.

  • Once the starting material has been consumed, evaporate the solvent in vacuo.

  • Add dichloromethane (5 mL) to the residue and wash the solution with water (4 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the pure deprotected alcohol.

Quantitative Data on THP Ether Formation and Deprotection

The efficiency of THP ether formation and cleavage is highly dependent on the chosen catalyst and substrate. The following tables summarize various catalytic systems with their respective reaction conditions and yields.

Table 2: Catalysts for the Protection of Alcohols as THP Ethers

CatalystSubstrateSolventTimeYield (%)Reference(s)
Trifluoroacetic acid (TFA) (20 mol%)Benzyl alcoholCH₂Cl₂45 min96
Acetyl chloride (1-5 mol%)Various alcoholsNeat or CH₂Cl₂5-30 min90-98[2]
NH₄HSO₄@SiO₂ (3 mol‰)2-PhenylethanolCPME or 2-MeTHF4 h>95[6]
2,4,6-Trichloro[2][6]triazine (TT)Benzyl alcoholCH₃CN20 min98[7]
Ferric perchlorateVarious alcoholsCH₂Cl₂10-60 min90-98[8]

Table 3: Catalysts for the Deprotection of THP Ethers

CatalystSubstrateSolventTimeYield (%)Reference(s)
Trifluoroacetic acid (TFA) (10 mol%)Various THP ethersMeOH15-30 min90-95
LiCl/H₂OVarious THP ethersDMSO6 h85-95[1][9]
Wells-Dawson heteropolyacid (1% mmol)Various THP ethersTHF-1% MeOH10-20 min>95[10]
Iron(III) tosylate (2.0 mol%)Various THP ethersCH₃OH0.5-2 h85-95[11]
PdCl₂(MeCN)₂Various THP ethersCH₃CN0.5-3 h90-98

Orthogonal Deprotection Strategies

In complex syntheses, the ability to selectively deprotect one hydroxyl group in the presence of others is crucial. THP ethers can be part of an orthogonal protecting group strategy. For instance, the acid-labile THP group can be selectively removed in the presence of base-labile (e.g., acetate) or fluoride-labile (e.g., silyl (B83357) ethers) protecting groups.[10]

Start Molecule with -OH, -OTHP, -OAc, -OTBS Acid Mild Acidic Deprotection (e.g., PPTS, EtOH) Start->Acid Base Basic Deprotection (e.g., K₂CO₃, MeOH) Start->Base Fluoride Fluoride-mediated Deprotection (e.g., TBAF, THF) Start->Fluoride Result_Acid Molecule with -OH, -OH, -OAc, -OTBS Acid->Result_Acid Result_Base Molecule with -OH, -OTHP, -OH, -OTBS Base->Result_Base Result_Fluoride Molecule with -OH, -OTHP, -OAc, -OH Fluoride->Result_Fluoride

Caption: Orthogonal deprotection strategy.

Spectroscopic Characterization

The successful formation of a THP ether can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The most characteristic signal for a THP ether is the acetal proton (O-CH-O), which appears as a broad singlet or a triplet at approximately δ 4.5-4.7 ppm. The diastereotopic protons of the tetrahydropyran (B127337) ring often show complex multiplets in the region of δ 1.5-1.9 ppm and δ 3.5-3.9 ppm.[7]

  • ¹³C NMR: The acetal carbon (O-C-O) typically resonates in the range of δ 96-99 ppm. The carbons of the tetrahydropyran ring appear at approximately δ 18-31 ppm and δ 61-75 ppm.[7]

  • IR Spectroscopy: The formation of the THP ether is indicated by the appearance of strong C-O stretching bands in the region of 1150-1050 cm⁻¹ and the disappearance of the broad O-H stretching band of the starting alcohol.[11][12]

Troubleshooting

Problem: Incomplete protection or deprotection. Possible Cause & Solution:

  • Insufficient catalyst: Increase the catalyst loading.

  • Presence of water (for protection): Ensure anhydrous conditions.

  • Steric hindrance: More forcing conditions (higher temperature, stronger acid) may be required for hindered alcohols.

Problem: Formation of byproducts. Possible Cause & Solution:

  • Polymerization of DHP: Use a milder acid catalyst (e.g., PPTS instead of TsOH) and control the temperature.

  • Acid-sensitive functional groups: Employ a milder, chemoselective catalyst.

Conclusion

The tetrahydropyranyl ether remains a cornerstone in the strategic protection of hydroxyl groups in modern organic synthesis. Its reliability, ease of handling, and predictable reactivity make it an invaluable tool for chemists in academic and industrial settings. A thorough understanding of its formation, stability, and deprotection, as outlined in this guide, is essential for its successful implementation in the synthesis of complex molecules and active pharmaceutical ingredients.

References

The Core Mechanism of Tetrahydropyranyl Ether Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis. Among the various protecting groups available, the tetrahydropyranyl (THP) group stands out due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile cleavage under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the core mechanism of tetrahydropyranyl ether formation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in organic chemistry and drug development.

The Reaction Mechanism: An Acid-Catalyzed Addition

The formation of a tetrahydropyranyl ether is fundamentally an acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[3][4][5] The reaction proceeds through the following key steps:

  • Protonation of Dihydropyran: The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This protonation occurs at the carbon atom further from the ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.[3][4] This carbocation is a key electrophilic species in the reaction.

  • Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile and attacks the electrophilic carbocation.[3][5] This step results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final tetrahydropyranyl ether product.[5]

dot

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Alcohol, DHP, and Acid Catalyst in Solvent Reaction Stir at Appropriate Temperature Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Quench Quench Reaction (e.g., with NaHCO3 soln.) Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization

References

Spectroscopic and Synthetic Guide to Tetrahydropyranyldiethyleneglycol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers in Drug Development and Chemical Synthesis

This guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed experimental protocol for the synthesis of Tetrahydropyranyldiethyleneglycol, also known as 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethan-1-ol. This information is critical for researchers and scientists involved in the synthesis and characterization of modified polyethylene (B3416737) glycol (PEG) derivatives for applications in drug delivery, material science, and other areas of chemical research.

Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, this section presents a detailed prediction of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. These predictions are based on the analysis of its constituent chemical moieties: the diethylene glycol backbone and the tetrahydropyranyl (THP) protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted based on the known spectral data of diethylene glycol and other THP-protected alcohols. The presence of the chiral center at the anomeric carbon of the THP group will lead to diastereotopic protons in the adjacent methylene (B1212753) groups, potentially resulting in more complex splitting patterns than presented in this simplified prediction.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.65t1HO-CH-O (THP)
~3.85 - 3.55m10H-CH₂-O- (diethylene glycol and THP C6)
~2.50br s1H-OH
~1.85 - 1.45m6H-CH₂- (THP C2, C3, C4)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~99.0O-CH-O (THP C1)
~72.5-CH₂-OH (diethylene glycol)
~70.5-O-CH₂-CH₂-O- (diethylene glycol)
~67.0-O-CH₂-CH₂-O-THP (diethylene glycol)
~62.5-O-CH₂- (THP C6)
~61.5-CH₂-OH (diethylene glycol)
~30.5-CH₂- (THP C3)
~25.5-CH₂- (THP C5)
~19.5-CH₂- (THP C4)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and alkane functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2940, ~2870StrongC-H stretch (alkane)
~1120, ~1080, ~1040StrongC-O stretch (ether and alcohol)

Experimental Protocol: Synthesis of this compound

The following protocol describes the acid-catalyzed protection of one of the hydroxyl groups of diethylene glycol using 3,4-dihydro-2H-pyran (DHP). This method is adapted from standard procedures for the tetrahydropyranylation of alcohols.[1][2]

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethylene glycol (1 equivalent). Dissolve the diethylene glycol in anhydrous dichloromethane (DCM).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.1 to 1.5 equivalents) to the solution.

  • Initiation of Reaction: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 to 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the mono-protected this compound.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Diethylene_glycol Diethylene glycol Reaction Stir in DCM at room temperature Diethylene_glycol->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction Catalyst PPTS (catalyst) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quenching Quench with NaHCO3 Monitoring->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic_Analysis_Logic Spectroscopic Analysis Logic Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: Logic diagram for the spectroscopic confirmation of the product.

References

Methodological & Application

Application Note: Tetrahydropyranyl (THP) Protection of Diethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

In multi-step organic synthesis, the protection of hydroxyl groups is a crucial strategy to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its ease of introduction, stability under a variety of non-acidic conditions (e.g., with organometallics, hydrides, and acylating agents), and straightforward removal under mild acidic conditions.[1][2][3][4] This application note provides a detailed protocol for the selective mono-protection of diethylene glycol using 3,4-dihydro-2H-pyran (DHP) and an acid catalyst. The resulting mono-THP protected diethylene glycol is a valuable bifunctional building block in various synthetic applications, including as a linker in drug-conjugate chemistry.

2. Reaction Principle

The protection reaction proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[4] The acid catalyst protonates the DHP, generating a resonance-stabilized carbocation. A hydroxyl group of diethylene glycol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.[4] By controlling the stoichiometry of the reagents, selective mono-protection can be achieved.

3. Experimental Protocol

This protocol details the mono-tetrahydropyranylation of diethylene glycol.

3.1. Materials and Reagents

  • Diethylene glycol (HO(CH₂)₂O(CH₂)₂OH)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

3.2. Reaction Setup

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylene glycol (1.0 eq).

  • Dissolve the diethylene glycol in anhydrous dichloromethane (DCM).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 eq) to the stirred solution dropwise over 10-15 minutes.

3.3. Reaction and Monitoring

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, mono-THP protected diethylene glycol, should have a higher Rf value than the starting diethylene glycol.

3.4. Workup and Purification

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the mono-THP protected product from unreacted diethylene glycol and the di-protected byproduct.

4. Data Presentation

The following table summarizes the typical quantities and expected yield for the mono-THP protection of diethylene glycol on a 10 mmol scale.

ParameterValueNotes
Reactants
Diethylene Glycol1.06 g (10 mmol, 1.0 eq)Starting material
3,4-Dihydro-2H-pyran (DHP)0.92 g (11 mmol, 1.1 eq)Protecting group source
Pyridinium p-toluenesulfonate (PPTS)126 mg (0.5 mmol, 0.05 eq)Acid catalyst
Solvent
Dichloromethane (DCM)50 mLAnhydrous
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hoursMonitored by TLC
Product
Product Name2-(2-(2-hydroxyethoxy)ethoxy)tetrahydro-2H-pyran
Expected Yield70-85%After chromatographic purification
Molecular Weight190.24 g/mol

5. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for the THP protection of diethylene glycol.

THP_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 1. Dissolve Diethylene Glycol & PPTS in DCM reagents 2. Cool to 0°C start->reagents Stir add_dhp 3. Add DHP Dropwise reagents->add_dhp react 4. Stir at RT (2-4h) add_dhp->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with NaHCO₃ monitor->quench extract 7. Extract & Wash quench->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Column Chromatography dry->purify end_product Mono-THP Protected Diethylene Glycol purify->end_product

Caption: Workflow for the THP protection of diethylene glycol.

6. Deprotection Protocol

The THP group can be readily removed to regenerate the hydroxyl group under mild acidic conditions.

  • Dissolve the THP-protected diethylene glycol in an alcohol solvent such as methanol (B129727) or ethanol.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (TsOH), or acetic acid.[4]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., triethylamine (B128534) or saturated NaHCO₃ solution).

  • Remove the solvent under reduced pressure and purify as necessary. Mild deprotection can also be achieved using reagents like lithium chloride in a water/DMSO mixture at elevated temperatures.[2][3]

References

Application Notes and Protocols for the Synthesis of Tetrahydropyranyl (THP) Ethers from Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols due to its ease of introduction, stability under a variety of non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2][3] THP ethers are essentially acetals, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of THP ethers from alcohols, targeting researchers, scientists, and professionals in drug development.

Reaction Mechanism

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[3][4] The mechanism proceeds through the following steps:

  • Protonation of DHP : The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized carbocation.[4]

  • Nucleophilic Attack : The alcohol acts as a nucleophile and attacks the carbocation, forming a new carbon-oxygen bond.[3][4]

  • Deprotonation : A weak base, such as the conjugate base of the acid catalyst, removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the THP ether.[3]

A drawback of this method is the creation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral.[2]

Catalysts for THP Ether Synthesis

A variety of acidic catalysts can be employed for the synthesis of THP ethers. The choice of catalyst often depends on the substrate's sensitivity to acid and the desired reaction conditions.

  • Protic Acids : Strong acids like p-toluenesulfonic acid (TsOH) are commonly used.[4] For acid-sensitive substrates, milder catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) are preferred.[3][6]

  • Lewis Acids : A range of Lewis acids, including bismuth triflate, ferric perchlorate, and zeolite H-beta, have been shown to be effective catalysts, often under mild conditions.[2][7]

  • Heterogeneous Catalysts : Solid-supported catalysts like NH4HSO4 on silica (B1680970) (NH4HSO4@SiO2) offer advantages such as easy removal from the reaction mixture by filtration and potential for recycling.[8]

Experimental Protocols

Below are generalized and specific protocols for the synthesis of THP ethers from alcohols.

Protocol 1: General Procedure for THP Ether Synthesis using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is suitable for a wide range of primary and secondary alcohols.

Materials:

  • Alcohol

  • 3,4-Dihydro-2H-pyran (DHP), 1.5 equivalents

  • Pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents

  • Dichloromethane (B109758) (CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equiv) and dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.

  • Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[3]

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.

  • Purify the crude product by column chromatography on silica gel if necessary.[6]

Protocol 2: THP Ether Synthesis using a Heterogeneous Catalyst (NH4HSO4@SiO2)

This protocol offers the advantage of a recyclable catalyst and a simple work-up procedure.[8]

Materials:

Procedure:

  • Prepare a 4 M solution of the alcohol or phenol in cyclopentyl methyl ether or 2-methyltetrahydrofuran.

  • To this solution, add 3,4-dihydro-2H-pyran (1.1 equiv).

  • Add the NH4HSO4@SiO2 catalyst (3 mol ‰).

  • Stir the reaction mixture at room temperature for approximately 4 hours.[8] Monitor the reaction by TLC.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the THP ether.[8] Further purification is often not necessary.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of THP ethers from various alcohols using different catalytic systems.

Table 1: Synthesis of THP Ethers using NH4HSO4@SiO2 in Green Solvents [8]

EntrySubstrate (Alcohol/Phenol)SolventCatalyst Loading (mol ‰)Time (h)Conversion (%)Isolated Yield (%)
12-PhenylethanolCPME34>9998
21-OctanolCPME34>9998
3Benzyl alcoholCPME34>9997
4Cinnamyl alcoholCPME34>9996
5PhenolCPME34>9998
64-MethoxyphenolCPME34>9997

Reactions were run at room temperature with 1.1 equivalents of DHP.

Table 2: Synthesis of THP Ethers using Acetyl Chloride [9]

EntrySubstrate (Alcohol)Catalyst (mol%)Time (min)Yield (%)
1Benzyl alcohol11098
21-Octanol11595
32-Propanol22092
4Cyclohexanol21594
5Geraniol1.51096

Reactions were carried out with 1.2 equivalents of DHP in dichloromethane at room temperature.

Deprotection of THP Ethers

The removal of the THP protecting group is typically achieved by acidic hydrolysis.[2]

Protocol 3: General Procedure for Deprotection of THP Ethers

Materials:

  • THP Ether

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

A variety of other reagents can also be used for deprotection, such as p-toluenesulfonic acid in ethanol (B145695) or iodine in methanol (B129727) for selective cleavage.[3][10]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation Protonation Alcohol Alcohol (R-OH) Alcohol->Carbocation Nucleophilic Attack Catalyst Acid Catalyst (H+) THPEther THP Ether Carbocation->THPEther Deprotonation RegenCatalyst Regenerated Catalyst (H+)

Caption: Reaction mechanism for the acid-catalyzed synthesis of THP ethers.

Experimental_Workflow A 1. Reaction Setup (Alcohol, DHP, Catalyst, Solvent) B 2. Reaction (Stir at Room Temperature) A->B C 3. Monitoring (TLC) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G Final Product (THP Ether) F->G

Caption: General experimental workflow for the synthesis of THP ethers.

References

Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents (including strong bases, organometallics, and hydrides), and facile removal under acidic conditions.[1][2] This acetal-type protecting group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis. The subsequent deprotection, typically an acidic hydrolysis or alcoholysis, regenerates the parent alcohol.[1][2][3]

These application notes provide a comprehensive overview of the acidic hydrolysis of THP ethers, including the reaction mechanism, a variety of catalytic systems, and detailed experimental protocols.

Reaction Mechanism

The deprotection of a THP ether under acidic conditions proceeds through a reversible acetal (B89532) hydrolysis mechanism. The key steps involve protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. The carbocation is then quenched by a nucleophile, typically water or an alcohol solvent, to regenerate the dihydropyran or a corresponding derivative.[2][3][4]

THP_Deprotection_Mechanism Mechanism of Acid-Catalyzed THP Ether Deprotection cluster_products Products THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H⁺ H_plus H+ H2O H₂O Carbocation THP⁺ (Resonance Stabilized) Protonated_Ether->Carbocation - R-OH Hemiacetal 2-Hydroxy-tetrahydropyran Carbocation->Hemiacetal + H₂O Final_Alcohol R-OH (Deprotected Alcohol) Alcohol R-OH Final_Byproduct 5-Hydroxypentanal Hemiacetal->Final_Byproduct Tautomerization

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Catalytic Systems for THP Ether Deprotection

A wide range of acidic catalysts can be employed for the cleavage of THP ethers. The choice of catalyst and reaction conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.

Catalyst SystemSolvent(s)TemperatureTypical Reaction TimeYield (%)Notes
Brønsted Acids
Acetic Acid / H₂O / THFTHF/H₂ORoom Temp. - 45°C1 - 24 hGood to ExcellentA common and mild method.[2][5]
p-Toluenesulfonic acid (TsOH)Methanol, EthanolRoom Temp.1 - 2 hGood to ExcellentEffective, but can lead to transesterification with alcoholic solvents.[5][6]
Pyridinium p-toluenesulfonate (PPTS)EthanolRoom Temp.1 - 12 hGood to ExcellentA milder alternative to TsOH, useful for acid-sensitive substrates.[2][6]
Trifluoroacetic acid (TFA)CH₂Cl₂Room Temp.0.5 - 2 hGood to ExcellentEffective at low concentrations (e.g., 2%).[6]
Hydrochloric acid (HCl)Dichloromethane, MethanolRoom Temp.1 - 4 hGood to ExcellentA readily available and strong acid catalyst.[5]
Lewis Acids
Bismuth(III) triflate (Bi(OTf)₃)Solvent-free or CH₃CNRoom Temp.0.5 - 3 hHighEffective under mild conditions.[1][7]
Iron(III) tosylate (Fe(OTs)₃·6H₂O)MethanolRoom Temp.0.5 - 6 hExcellentAn inexpensive and easy-to-handle catalyst.[8][9]
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)Acetonitrile/WaterRoom Temp.0.25 - 2 hHighCan also effect oxidative deprotection.
Heterogeneous Catalysts
Amberlyst-15Methanol, CH₂Cl₂Room Temp.1 - 8 hExcellentA solid acid resin that simplifies workup through filtration.[5]
Zeolite H-betaDichloromethaneRoom Temp.0.5 - 2 hHighRecyclable catalyst with high efficiency.[1]
Silica-supported sulfuric acidMethanolRoom Temp.0.5 - 3 hHighA reusable solid acid catalyst.[7]

Experimental Protocols

Protocol 1: General Procedure using Acetic Acid

This protocol is a widely used and mild method for the deprotection of THP ethers.

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

The use of a solid-supported acid simplifies the workup procedure.

  • Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Experimental_Workflow General Experimental Workflow for THP Deprotection Start Start with THP-protected alcohol Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Catalyst Add acidic catalyst (e.g., TsOH, Amberlyst-15) Dissolve->Add_Catalyst Reaction Stir at specified temperature Add_Catalyst->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Aqueous workup / Filtration Monitor->Workup Reaction complete Extract Extract with organic solvent Workup->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Product Obtain deprotected alcohol Purify->Product

Caption: General Experimental Workflow for THP Deprotection.

Concluding Remarks

The acidic hydrolysis of THP ethers is a reliable and versatile method for the deprotection of alcohols. The availability of a wide array of acidic catalysts, from mild Brønsted acids to robust solid-supported reagents, allows for the selective deprotection of THP ethers in the presence of other functional groups. Careful selection of the catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly with acid-sensitive substrates. The protocols outlined in these notes provide a solid foundation for researchers to effectively utilize this important deprotection strategy in their synthetic endeavors.

References

Application Notes and Protocols: Tetrahydropyranyldiethyleneglycol (THP-DEG) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the efficient assembly of amino acid chains. The choice of linker, which tethers the growing peptide to the solid support, is critical for a successful synthesis. This document details the application of a conceptual Tetrahydropyranyldiethyleneglycol (THP-DEG) linker in SPPS. While direct literature on a linker with this specific nomenclature is scarce, its name suggests a combination of a Tetrahydropyranyl (THP) moiety for acid-labile cleavage and a diethyleneglycol (DEG) spacer to enhance solubility and reduce peptide aggregation.

The THP group is a well-established protecting group for alcohols in organic synthesis and has been explored for the side-chain protection of serine, threonine, and cysteine in Fmoc/tBu-based SPPS.[1][2] Its acid lability makes it an attractive candidate for a cleavable linker. The incorporation of a DEG spacer is a common strategy to improve the solvation of the resin and the growing peptide chain, thereby mitigating aggregation issues that can hinder synthesis efficiency, especially for long or hydrophobic sequences.

These application notes provide a comprehensive overview of the potential use of a THP-DEG linker, including its proposed structure, a detailed experimental protocol for its use in SPPS, and data on cleavage conditions.

Hypothetical Structure and Rationale

The proposed THP-DEG linker would be attached to a solid support, such as polystyrene resin. The diethyleneglycol portion acts as a flexible and hydrophilic spacer, while the tetrahydropyranyl ether linkage serves as the acid-labile point for peptide cleavage.

THP_DEG_Linker Resin Solid Support (e.g., Polystyrene) Linker (-O-CH2-CH2-O-CH2-CH2-O-)n Resin->Linker Attachment THP THP Moiety Linker->THP Spacer Peptide C-terminus of Peptide THP->Peptide Acid-Labile Linkage

Caption: Proposed structure of a THP-DEG linker attached to a solid support.

Experimental Protocols

Resin Preparation and First Amino Acid Attachment

This protocol describes the loading of the first Fmoc-protected amino acid onto the THP-DEG functionalized resin.

Materials:

  • THP-DEG functionalized resin

  • Fmoc-protected amino acid (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the THP-DEG resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • In a separate vessel, dissolve the Fmoc-protected amino acid in DCM.

  • Add DIC and DMAP to the amino acid solution and stir for 20 minutes at room temperature.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and MeOH.

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a spectrophotometric method to quantify the Fmoc group.

Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)

This protocol outlines the iterative steps for elongating the peptide chain.[3]

Materials:

  • Fmoc-amino acid-loaded THP-DEG resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF (v/v)

  • DMF

  • DCM

Procedure:

  • Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x resin volume).

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x resin volume) and DCM (2 x resin volume).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection End Peptide-Resin Repeat->End Final Cycle

Caption: Workflow for a single cycle of solid-phase peptide synthesis.

Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the THP-DEG resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound THP-DEG resin

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail. The composition will depend on the amino acid composition of the peptide (see Table 1).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage_Mechanism Peptide_Resin Peptide-O-THP-DEG-Resin Protonation Protonation of THP Oxygen Peptide_Resin->Protonation  + H+ (from TFA) TFA TFA/Scavengers TFA->Protonation Cleavage Formation of Carbocation and Peptide-COOH Protonation->Cleavage Peptide Free Peptide Cleavage->Peptide Byproducts Resin-DEG-THP Byproducts Cleavage->Byproducts

Caption: Proposed acid-catalyzed cleavage of the peptide from the THP-DEG linker.

Data Presentation

The cleavage of the THP ether linkage is sensitive to acid concentration. The following table summarizes typical cleavage conditions for THP-protected functional groups, which can be extrapolated for the cleavage from a THP-based linker. The presence of cation scavengers is crucial to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

Cleavage Cocktail Composition Conditions Efficacy Notes Reference
10% TFA in DCM with scavengersRoom Temp, 1-2hPartial to complete cleavageMilder conditions, may require longer reaction times.[4]
50% TFA in DCM with scavengersRoom Temp, 1-2hComplete cleavageStandard condition for many acid-labile groups.[2]
95% TFA, 2.5% TIS, 2.5% H₂ORoom Temp, 2-4hComplete cleavage and side-chain deprotection"Reagent K," a common final cleavage cocktail.[3]
TFA/H₂O/CH₂Cl₂ (10:2:88)Room Temp, 1h~90% deprotection for Fmoc-Trp(Thp)-OHDemonstrates lability in moderate acid.[4]

Table 1: Summary of Cleavage Conditions for THP Ethers.

Conclusion

The conceptual THP-DEG linker presents a promising tool for solid-phase peptide synthesis, combining the advantages of an acid-labile cleavage strategy with the beneficial properties of a diethyleneglycol spacer. The protocols outlined above provide a framework for the application of such a linker in the synthesis of a wide range of peptides. The mild acid lability of the THP ether linkage offers orthogonality with other protecting group strategies, potentially enabling more complex synthetic routes. Further empirical validation would be required to optimize the performance of a specific THP-DEG linker in practice.

References

Application Notes and Protocols for THP-PEG2-OH in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of THP-PEG2-OH as a versatile linker in chemical synthesis, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

THP-PEG2-OH is a short, hydrophilic linker featuring a tetrahydropyranyl (THP) protected alcohol. The polyethylene (B3416737) glycol (PEG) portion enhances solubility and provides a flexible spacer, while the THP group offers a stable protecting group for the terminal hydroxyl, which can be selectively removed under acidic conditions. These characteristics make THP-PEG2-OH a valuable building block in multi-step organic synthesis, especially in the construction of complex molecules like PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Short PEG linkers, such as the one derived from THP-PEG2-OH, are often employed in the initial stages of PROTAC design to explore the optimal distance between the two binding moieties.

Physicochemical Properties

The incorporation of a PEG linker can significantly impact the physicochemical properties of the resulting molecule. Below is a table summarizing key properties of THP-PEG2-OH.

PropertyValue
Chemical Formula C9H18O4
Molecular Weight 190.24 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents
Boiling Point Approx. 290 °C

Application in PROTAC Synthesis

THP-PEG2-OH serves as a precursor to a bifunctional linker. The hydroxyl group can be functionalized, for example, by conversion to an azide (B81097), amine, or carboxylic acid, allowing for subsequent conjugation to either the target protein ligand or the E3 ligase ligand. The THP-protected end can be deprotected to reveal a hydroxyl group for reaction with the other binding moiety.

General Workflow for PROTAC Synthesis using THP-PEG2-OH

The synthesis of a PROTAC using a THP-PEG2-OH derived linker typically follows a modular and stepwise approach.

PROTAC Synthesis Workflow cluster_0 Linker Preparation cluster_1 First Conjugation cluster_2 Deprotection and Second Conjugation cluster_3 Purification and Characterization A THP-PEG2-OH B Functionalization of -OH group (e.g., to -N3, -NH2, -COOH) A->B C Functionalized Linker E Conjugated Intermediate C->E D Target Protein Ligand (e.g., BTK inhibitor) D->E F THP Deprotection E->F H Final PROTAC Molecule F->H G E3 Ligase Ligand (e.g., VHL ligand) G->H I Purification (e.g., HPLC) H->I J Characterization (e.g., NMR, MS) I->J

A general workflow for the synthesis of a PROTAC molecule using a THP-PEG2-OH derived linker.

Experimental Protocols

The following are representative protocols for the key steps in utilizing THP-PEG2-OH for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the Von Hippel-Lindau (VHL) E3 ligase.

Protocol 1: Functionalization of THP-PEG2-OH to THP-PEG2-N3

This protocol describes the conversion of the terminal hydroxyl group of THP-PEG2-OH to an azide, a versatile functional group for "click" chemistry or reduction to an amine.

Materials:

  • THP-PEG2-OH

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Toluene (B28343)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve THP-PEG2-OH (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (1.5 eq) to the solution, followed by the dropwise addition of DPPA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield THP-PEG2-N3.

Protocol 2: Deprotection of the THP Group

This protocol outlines the removal of the THP protecting group to reveal the terminal hydroxyl group for subsequent conjugation.

Materials:

  • THP-protected intermediate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) or Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (B129727) or Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the THP-protected intermediate (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of p-TsOH·H2O (0.1 eq) or PPTS (0.2 eq) to the solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the acid with a few drops of triethylamine (B128534) or a saturated aqueous sodium bicarbonate solution.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the deprotected alcohol.

Protocol 3: Representative PROTAC Synthesis - BTK Degrader

This protocol describes the final steps in assembling a BTK-targeting PROTAC using a pre-functionalized BTK inhibitor and a VHL ligand.

Step A: Conjugation of Functionalized Linker to BTK Inhibitor

This step assumes the use of a BTK inhibitor with a suitable functional group (e.g., a carboxylic acid) and a linker that has been functionalized with a complementary group (e.g., an amine).

Materials:

  • BTK inhibitor-COOH (1.0 eq)

  • H2N-PEG2-OTHP (prepared from THP-PEG2-N3 by reduction) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the BTK inhibitor-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add H2N-PEG2-OTHP to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the conjugated intermediate.

Step B: THP Deprotection and Final Conjugation to VHL Ligand

Materials:

  • Conjugated intermediate from Step A

  • VHL ligand with a suitable functional group (e.g., a carboxylic acid)

  • Reagents for THP deprotection (as in Protocol 2)

  • Reagents for amide coupling (as in Step A)

Procedure:

  • Deprotect the THP group of the conjugated intermediate following Protocol 2 to yield the corresponding alcohol.

  • Couple the deprotected intermediate with the VHL ligand-COOH using the amide coupling procedure described in Step A.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Biological Evaluation and Signaling Pathway

The synthesized PROTAC can be evaluated for its ability to induce the degradation of the target protein, BTK. This is typically assessed by Western blotting or mass spectrometry-based proteomics.

BTK Degradation Signaling Pathway

The PROTAC molecule facilitates the formation of a ternary complex between BTK and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of certain B-cell malignancies.[1][2][3]

BTK Degradation Pathway cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation cluster_3 Downstream Effect BTK BTK Protein PROTAC BTK-PROTAC-VHL BTK->PROTAC Ub Ubiquitin PROTAC->Ub recruits VHL VHL E3 Ligase Complex VHL->PROTAC PolyUb Poly-ubiquitinated BTK Ub->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Degradation BTK Degradation Proteasome->Degradation BCR_signaling BCR Signaling Disruption Degradation->BCR_signaling Apoptosis Cell Apoptosis BCR_signaling->Apoptosis

Mechanism of BTK degradation induced by a PROTAC molecule.

Quantitative Data

The following table presents hypothetical, yet representative, data for a series of BTK-targeting PROTACs with varying short PEG linker lengths, illustrating the importance of linker optimization.

PROTAC IDLinkerBTK DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
BTK-1 PEG1150752.5
BTK-2 PEG225953.1
BTK-3 PEG350902.8
BTK-4 PEG4100802.2

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient, an indicator of cell permeability.

This data illustrates that a PEG2 linker provides the optimal length for this particular PROTAC series, resulting in the most potent degradation and favorable permeability.

Conclusion

THP-PEG2-OH is a valuable and versatile linker precursor for the synthesis of complex molecules, particularly in the rapidly advancing field of PROTAC development. Its straightforward functionalization and deprotection chemistry, combined with the beneficial properties of the short PEG spacer, make it an important tool for researchers in medicinal chemistry and drug discovery. The provided protocols and notes offer a foundation for the rational design and synthesis of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydropyranylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tetrahydropyranylation of alcohols and phenols.

Troubleshooting Guide

This guide addresses common issues encountered during the tetrahydropyranylation reaction, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a very low conversion to the desired THP-protected product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in tetrahydropyranylation can stem from several factors. A primary consideration is the choice and activity of the acid catalyst, as the reaction is acid-catalyzed.[1] Inefficient catalysis can result from using too little catalyst or a catalyst that has degraded. Additionally, the presence of water in the reaction mixture can hydrolyze the dihydropyran (DHP) reagent or the formed THP ether, reducing the yield.[2] Steric hindrance around the hydroxyl group of the substrate can also significantly slow down the reaction rate.[3]

    Troubleshooting Steps:

    • Catalyst Check: Ensure your acid catalyst (e.g., PTSA, PPTS, or a Lewis acid) is fresh and active.[1][4] Consider increasing the catalyst loading incrementally. For sensitive substrates, milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) are recommended.[1][2]

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your solvent over appropriate drying agents and ensure your alcohol substrate is free of water.

    • Reaction Time and Temperature: Monitor the reaction over a longer period. If the reaction is sluggish at room temperature, gentle heating may be required, although this can sometimes lead to side products.[4]

    • Reagent Stoichiometry: An excess of dihydropyran (DHP) is often used to drive the reaction to completion. A molar ratio of 1:1.2 to 1:2 of alcohol to DHP is common.[5][6]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are these side products and how can I minimize them?

  • Answer: A common side product is the result of the polymerization of dihydropyran (DHP) under strongly acidic conditions. Another potential issue, especially with sensitive substrates, is acid-catalyzed degradation or rearrangement of the starting material or product.[5] The formation of an additional stereocenter upon reaction with DHP can also lead to a mixture of diastereomers, which may complicate purification and characterization.[1]

    Troubleshooting Steps:

    • Use a Milder Catalyst: Switching from a strong protic acid like p-toluenesulfonic acid (PTSA) to a milder one like pyridinium p-toluenesulfonate (PPTS) can significantly reduce side reactions.[1] Heterogeneous catalysts can also offer milder reaction conditions and easier workup.[3][7]

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and polymerization.

    • Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a good conversion rate.

    • Solvent Choice: The choice of solvent can influence the reaction. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[4][8]

Issue 3: Difficulty with Deprotection

  • Question: I am struggling to remove the THP protecting group without affecting other sensitive functional groups in my molecule. What are the best practices for selective deprotection?

  • Answer: The THP group is acid-labile, and its removal is typically achieved with acidic hydrolysis.[1] The challenge lies in achieving selective deprotection in the presence of other acid-sensitive groups. Harsh acidic conditions can lead to the cleavage of other protecting groups or degradation of the molecule.[2]

    Troubleshooting Steps:

    • Mild Acidic Conditions: Use mild acidic conditions for deprotection. A common method is using acetic acid in a mixture of THF and water.[1] Other mild reagents include pyridinium p-toluenesulfonate (PPTS) in ethanol.[1]

    • Lewis Acids: Certain Lewis acids can catalyze the deprotection under mild conditions.

    • Non-Aqueous Methods: For extremely sensitive substrates, non-aqueous deprotection methods can be employed. For example, treatment with an excess of LiCl in a DMSO/water mixture at elevated temperatures has been shown to be effective.[2]

    • Enzymatic Cleavage: In specific biochemical contexts, enzymatic cleavage might be an option, though it is not a general method.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for tetrahydropyranylation?

A1: A variety of catalysts can be used, ranging from strong protic acids to milder Lewis acids and heterogeneous catalysts.[5] Commonly used catalysts include:

  • Protic Acids: p-Toluenesulfonic acid (PTSA)[4], pyridinium p-toluenesulfonate (PPTS).[1][2]

  • Lewis Acids: Bismuth triflate, Indium(III) triflate[5], Zinc chloride.[5]

  • Heterogeneous Catalysts: Montmorillonite K-10 clay[5], Zeolites[5], silica-supported perchloric acid.

Q2: How does steric hindrance of the alcohol affect the reaction?

A2: Steric hindrance around the hydroxyl group significantly impacts the rate of tetrahydropyranylation. Primary alcohols react much faster than secondary alcohols, and tertiary alcohols are often very difficult to protect as THP ethers under standard conditions.[3][9] This difference in reactivity can be exploited for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[8][9]

Q3: Can I perform tetrahydropyranylation under solvent-free conditions?

A3: Yes, solvent-free tetrahydropyranylation has been reported as a green and efficient method.[5] These reactions are often carried out by grinding the alcohol, dihydropyran, and a solid catalyst (like pyridinium chloride or silica-supported perchloric acid) together at room temperature.[5] This approach can lead to higher yields and shorter reaction times compared to conventional methods.[5]

Q4: What is the mechanism of THP protection and deprotection?

A4: The protection mechanism involves the acid-catalyzed activation of dihydropyran (DHP). The acid protonates the double bond of DHP, generating a stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.[1] Deprotection is the reverse process, where the ether oxygen is protonated by an acid, leading to the cleavage of the C-O bond and regeneration of the alcohol and a stabilized carbocation derived from the THP ring.[1]

Experimental Protocols

General Procedure for Tetrahydropyranylation of a Primary Alcohol using Pyridinium Chloride (Solvent-Free) [5]

  • To a mixture of the primary alcohol (10 mmol) and 3,4-dihydro-2H-pyran (DHP) (12 mmol, 1.0 g) in a mortar, add pyridinium chloride (2 mmol, 0.23 g).

  • Grind the mixture with a pestle at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon disappearance of the starting alcohol, add diethyl ether (2 x 70 mL) to the reaction mixture and stir vigorously.

  • Filter the solid through a sintered glass funnel.

  • Evaporate the solvent from the filtrate under vacuum to obtain the crude THP ether, which can be further purified by column chromatography if necessary.

General Procedure for Deprotection of THP Ethers using LiCl and H₂O in DMSO [2]

  • In a round-bottom flask, create a mixture of the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in dimethyl sulfoxide (B87167) (DMSO) (10 mL).

  • Heat the mixture at 90 °C under a nitrogen atmosphere with magnetic stirring for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 25 mL).

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the resulting crude alcohol by column chromatography.

Quantitative Data Summary

Table 1: Comparison of Catalysts for Tetrahydropyranylation of Benzyl Alcohol

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Pyridinium Chloride20Solvent-freeRoom Temp0.2595[5]
Wells-Dawson Acid1TolueneRoom Temp298[7]
PdCl₂(CH₃CN)₂-THFRoom Temp--[8][9]
2,4,6-Trichloro[4][5][8]triazine100CH₃CNRoom Temp0.3398[10]
Keggin H₃PW₁₂O₄₀1-Room Temp0.0878[6]

Table 2: Conditions for Deprotection of THP Ethers

Reagent/CatalystSolventTemperature (°C)Time (h)Reference
LiCl / H₂ODMSO906[2]
PdCl₂(CH₃CN)₂CH₃CN--[9]
Wells-Dawson AcidTHF / 1% MeOHRoom Temp2[7]
Expansive Graphite-40-50-[11]
Dowex-50W-X8MethanolRoom Temp1[12]

Visualizations

Tetrahydropyranylation_Workflow start Start: Alcohol + DHP catalyst Add Acid Catalyst (e.g., PTSA, PPTS) start->catalyst Reagents reaction Reaction (Room Temp or gentle heat) catalyst->reaction Initiation monitoring Monitor by TLC reaction->monitoring Progress monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product THP Protected Alcohol purification->product

Caption: General experimental workflow for a typical tetrahydropyranylation reaction.

Troubleshooting_Low_Yield problem Problem: Low Product Yield cause1 Inactive/Insufficient Catalyst problem->cause1 cause2 Presence of Water problem->cause2 cause3 Steric Hindrance problem->cause3 cause4 Insufficient Reaction Time/Temp problem->cause4 solution1 Solution: Use fresh catalyst, increase loading cause1->solution1 solution2 Solution: Use anhydrous reagents/solvents cause2->solution2 solution3 Solution: Increase reaction time, use more forcing conditions cause3->solution3 solution4 Solution: Increase reaction time, gently heat cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in tetrahydropyranylation.

References

Technical Support Center: Troubleshooting THP Ether Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the deprotection of tetrahydropyranyl (THP) ethers. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common problems encountered during this crucial step in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard acidic deprotection of a THP ether is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection under standard acidic conditions (e.g., HCl or p-toluenesulfonic acid in methanol (B129727) or THF/water) is a frequent issue. Several factors can contribute to this:

  • Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the reaction to completion, especially if the substrate has basic functional groups that can neutralize the acid.

    • Solution: Increase the loading of the acid catalyst incrementally. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal amount.

  • Reaction Time and Temperature: The deprotection may be sluggish at room temperature, particularly for sterically hindered alcohols.

    • Solution: Increase the reaction time or gently heat the reaction mixture. For instance, using a mixture of acetic acid/THF/H2O (4:2:1) at 45°C can be effective.[1][2]

  • Solvent Choice: The solvent system can significantly impact the reaction rate.

    • Solution: Protic solvents like methanol or ethanol (B145695) are often effective as they can participate in the hydrolysis.[3][4] For substrates with poor solubility, a co-solvent like THF or dichloromethane (B109758) (CH2Cl2) may be necessary.

A systematic approach to troubleshooting incomplete deprotection is outlined in the workflow below.

G cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed check_reagents Verify Reagent Purity and Concentration start->check_reagents increase_catalyst Increase Acid Catalyst Loading check_reagents->increase_catalyst monitor_tlc Monitor by TLC increase_catalyst->monitor_tlc optimize_temp_time Increase Temperature or Reaction Time optimize_temp_time->monitor_tlc change_solvent Change Solvent System (e.g., to MeOH) change_solvent->monitor_tlc alternative_method Consider Alternative Deprotection Method monitor_tlc->optimize_temp_time Still Incomplete monitor_tlc->change_solvent Still Incomplete monitor_tlc->alternative_method Still Incomplete complete Deprotection Complete monitor_tlc->complete Complete

Caption: Workflow for troubleshooting incomplete THP ether deprotection.

Q2: I am working with an acid-sensitive substrate. How can I deprotect the THP ether without degrading my molecule?

A2: For acid-sensitive molecules, standard strong acid catalysis is unsuitable. Milder, selective methods are required. Here are several effective alternatives:

  • Pyridinium (B92312) p-toluenesulfonate (PPTS): PPTS is a mildly acidic catalyst that is often used for both the protection and deprotection of alcohols. It is particularly useful when other acid-labile groups are present.[1][5]

  • Lewis Acids: Various Lewis acids can catalyze the deprotection under mild conditions.[6] Iron(III) tosylate, for example, is an inexpensive and easy-to-handle catalyst for this purpose.[7]

  • Neutral Conditions: In some cases, deprotection can be achieved under neutral conditions, which is ideal for highly sensitive substrates. A notable method involves using a combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.[8]

The choice of method will depend on the specific functionalities present in your molecule. A comparison of common mild deprotection methods is provided below.

MethodCatalyst/ReagentSolventTemperature (°C)Typical Reaction Time
PPTS Pyridinium p-toluenesulfonateCH2Cl2/MeOHRoom Temp30-60 min
Iron(III) Tosylate Fe(OTs)3·6H2O (2.0 mol%)MethanolRoom TempVaries
LiCl/H2O LiCl, H2ODMSO906 h
Acetic Acid Acetic Acid/THF/H2O (4:2:1)THF/Water45Varies

Q3: I observe my product decomposing during purification by silica (B1680970) gel chromatography. What is happening and how can I prevent it?

A3: Silica gel is inherently acidic and can cause the premature deprotection of THP ethers on the column, especially if the compound is sensitive or the elution time is long. This can lead to streaking of the product spot on TLC and low recovery of the protected compound.

  • Neutralize the Silica Gel: Before preparing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (B128534) in your eluent, and then re-equilibrate with the eluent. This will neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or treated silica (e.g., C18 for reverse-phase chromatography if applicable).

  • Avoid Chromatography: If possible, try to purify the compound by other means such as crystallization or distillation to avoid contact with silica gel altogether.

The logical steps to address purification-related decomposition are shown in the diagram below.

G cluster_1 Troubleshooting Purification Issues start Decomposition on Silica Gel neutralize_silica Neutralize Silica Gel with Triethylamine start->neutralize_silica check_stability Re-evaluate Product Stability neutralize_silica->check_stability alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) alt_stationary_phase->check_stability avoid_chromatography Avoid Chromatography (Crystallization/Distillation) check_stability->alt_stationary_phase Decomposition Persists check_stability->avoid_chromatography Decomposition Persists success Successful Purification check_stability->success Stable

Caption: Decision tree for addressing product decomposition during purification.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Methanol [4]

  • Dissolve the THP-ether (1 mmol) in methanol (2 mL).

  • Add trifluoroacetic acid (0.1 mmol) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction progress by TLC.

  • Once the starting material has been consumed, evaporate the solvent in vacuo.

  • Dissolve the residue in dichloromethane (5 mL) and wash with water (4 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate to yield the deprotected alcohol.

Protocol 2: Deprotection using PPTS in a Biphasic System [5]

  • Dissolve the THP-ether in a 1:1 mixture of CH2Cl2 and methanol.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 3: Neutral Deprotection with LiCl/H2O in DMSO [8]

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in DMSO (10 mL).

  • Heat the mixture to 90°C and stir for 6 hours.

  • Allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 25 mL).

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting alcohol by column chromatography.[8]

References

Technical Support Center: THP Protection of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of THP (tetrahydropyranyl) protection of primary alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Protection Reaction

Q1: My THP protection reaction is not going to completion, or the yield is very low. What are the common causes and solutions?

A1: Low yields or incomplete reactions in THP protection of primary alcohols can stem from several factors. Here's a troubleshooting guide:

  • Insufficient Catalyst Activity: The reaction is acid-catalyzed. Ensure your acid catalyst is active.

    • Solution: Use a freshly opened bottle of catalyst or titrate to check the concentration of your acidic solution. Consider using a more potent catalyst. A variety of catalysts can be used, including protic acids (like p-toluenesulfonic acid - PTSA), Lewis acids (such as BF₃·Et₂O), and heterogeneous catalysts (like Amberlyst H-15 or montmorillonite (B579905) clay K-10).[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) are commonly used and effective solvents. For substrates with low solubility, consider alternative solvents like 2-MeTHF.[2] Solvent-free conditions have also been reported to give high yields.[3]

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of alcohol to dihydropyran (DHP) can lead to an incomplete reaction.

    • Solution: A slight excess of DHP (typically 1.1 to 1.5 equivalents) is generally recommended to drive the reaction to completion.[2][4]

  • Low Reaction Temperature: While many THP protections proceed at room temperature, some less reactive alcohols may require gentle heating.

    • Solution: If the reaction is sluggish at room temperature, try warming the reaction mixture to 40-60°C.[1]

  • Presence of Water: Water can compete with the alcohol for the acid catalyst and hydrolyze the intermediate, leading to lower yields.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of molecular sieves can also be beneficial.

Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

A2: A common side reaction is the polymerization of dihydropyran (DHP) catalyzed by the acid.

  • Solution:

    • Slow Addition of Catalyst: Add the acid catalyst slowly to the solution of the alcohol and DHP.

    • Use a Milder Catalyst: Strong acids can promote DHP polymerization. Consider using a milder catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS).[1][5]

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the polymerization pathway.

Q3: My starting material is acid-sensitive. How can I protect the primary alcohol without degrading my compound?

A3: For acid-sensitive substrates, several milder methods are available:

  • Use of Mild Acid Catalysts: Catalysts like PPTS are known to be milder and are often used for acid-sensitive compounds.[1]

  • Heterogeneous Catalysts: Solid acid catalysts such as zeolites (H-beta), clays (B1170129) (montmorillonite K-10), or ion-exchange resins (Amberlyst H-15) can be used.[1][6] These are often milder and can be easily filtered off after the reaction, simplifying work-up.

  • Non-acidic Conditions: While less common, some methods avoid strong acids. For example, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used as an organocatalyst for this transformation.[6]

Deprotection

Q4: I am having trouble removing the THP group. What are the recommended deprotection methods?

A4: THP ethers are typically cleaved under acidic conditions. The choice of method depends on the sensitivity of your molecule.

  • Standard Acidic Hydrolysis: A mixture of acetic acid, THF, and water (e.g., 4:2:1) at room temperature or slightly elevated temperatures is a common and effective method.[1]

  • Alcoholysis: Transacetalization using a catalytic amount of acid (e.g., p-toluenesulfonic acid) in an alcohol solvent like methanol (B129727) or ethanol (B145695) is also a very mild and efficient method.[4]

  • Mild Lewis Acids: Some Lewis acids can be used for deprotection under mild conditions.[6]

  • Aqueous Neutral Conditions: For highly sensitive substrates, deprotection can be achieved by heating with a mixture of LiCl and H₂O in DMSO.[5]

Q5: My deprotection reaction is leading to decomposition of my product. How can I achieve selective deprotection?

A5: Achieving selective deprotection in the presence of other acid-labile groups can be challenging.

  • Fine-tuning the Acidity: Use a very mild acid catalyst like PPTS in an alcoholic solvent. This is often sufficient to cleave the THP ether without affecting other protecting groups.[1]

  • Enzymatic Deprotection: In some specific cases, enzymatic methods can offer high selectivity, although this is not a general method for THP ethers.

  • Careful Monitoring: Follow the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing further degradation of the product.

General

Q6: Does the formation of diastereomers during THP protection matter, and how can I deal with it?

A6: The reaction of an alcohol with DHP creates a new stereocenter at the anomeric carbon of the THP ring, resulting in a mixture of diastereomers.[4][6]

  • Impact: For most applications where the THP group is temporary, the presence of diastereomers is not a concern as this stereocenter is removed upon deprotection.

  • Characterization: The presence of diastereomers can complicate NMR spectra, leading to a doubling of signals.

  • Separation: In most cases, the diastereomers are not separated. If separation is necessary for analytical purposes, it can sometimes be achieved by chromatography, though it is often difficult.

Data & Protocols

Table 1: Comparison of Catalysts for THP Protection of Primary Alcohols
CatalystSolventTemperature (°C)TimeYield (%)Reference
NH₄HSO₄@SiO₂ (3 mol‰)2-MeTHFRoom Temp.4 h>95 (conversion)[2]
Pyridinium chloride (0.4 mmol)Solvent-freeRoom Temp.5 min98[3]
PdCl₂(CH₃CN)₂THFRoom Temp.-Good to Excellent
Zeolite H-beta--ShortHigh[6]
Bismuth triflateSolvent-free---[6]
PTSACH₂Cl₂Room Temp.30-60 min-[1]
PPTSDCE6012 h-[1]
Table 2: Common Deprotection Conditions for THP Ethers
ReagentSolventTemperature (°C)TimeReference
Acetic acid/THF/H₂O (4:2:1)-45-[1]
p-Toluenesulfonic acid2-Propanol0 to Room Temp.17 h[4]
LiCl, H₂ODMSO906 h[5]
Dowex-50W-x8 (acid-washed)MethanolRoom Temp.1 h[7]
2% TFACH₂Cl₂--[1]

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Primary Alcohol using PTSA

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).[4]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Deprotection of a THP Ether using Acetic Acid

  • Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).[1]

  • Stir the solution at room temperature or warm to 45°C.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

Visualizations

experimental_workflow cluster_protection THP Protection cluster_deprotection THP Deprotection start Primary Alcohol + DHP in Anhydrous Solvent add_catalyst Add Acid Catalyst (e.g., PTSA) start->add_catalyst react_protect Stir at Room Temperature (Monitor by TLC) add_catalyst->react_protect workup_protect Aqueous Work-up (NaHCO₃ quench) react_protect->workup_protect purify_protect Purification (Chromatography) workup_protect->purify_protect product_thp THP-Protected Alcohol purify_protect->product_thp start_deprotect THP-Protected Alcohol add_acid_h2o Add Acidic Solution (e.g., AcOH/THF/H₂O) start_deprotect->add_acid_h2o react_deprotect Stir at RT or Heat (Monitor by TLC) add_acid_h2o->react_deprotect workup_deprotect Neutralization & Work-up react_deprotect->workup_deprotect purify_deprotect Purification workup_deprotect->purify_deprotect product_alcohol Primary Alcohol purify_deprotect->product_alcohol

Caption: General workflow for THP protection and deprotection of primary alcohols.

troubleshooting_guide start Low Yield in THP Protection? catalyst Is the catalyst active? start->catalyst Yes side_reactions Side reactions observed? start->side_reactions No solvent Is the solvent appropriate? catalyst->solvent Yes solution_catalyst Use fresh catalyst or a stronger one. catalyst->solution_catalyst No reagents Are reagent ratios correct? solvent->reagents Yes solution_solvent Use anhydrous CH₂Cl₂ or THF. solvent->solution_solvent No conditions Are reaction conditions optimal? reagents->conditions Yes solution_reagents Use a slight excess of DHP (1.1-1.5 equiv). reagents->solution_reagents No solution_conditions Ensure anhydrous conditions. Consider gentle heating. conditions->solution_conditions No solution_side_reactions Use milder catalyst (PPTS), lower temperature, or slow catalyst addition. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting decision tree for low-yield THP protection reactions.

References

Technical Support Center: Managing THP Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the tetrahydropyranyl (THP) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is a THP protecting group and why is it used?

A1: A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups in organic synthesis. It is formed by reacting an alcohol with 3,4-dihydropyran (DHP) under acidic conditions. The THP group is favored for its ease of installation, general stability under many reaction conditions, and its straightforward removal.[1]

Q2: Under what conditions are THP ethers stable?

A2: THP ethers are notably stable under strongly basic conditions, making them compatible with reagents like organometallics (e.g., Grignard reagents, organolithiums), metal hydrides, and reagents used for acylation and alkylation.[1][2][3]

Q3: What are the primary causes of undesired cleavage of THP protecting groups?

A3: THP ethers are susceptible to cleavage under acidic conditions.[1][4] This can be intentional for deprotection, but undesired cleavage can occur due to:

  • Acidic Reagents: Direct use of acidic reagents in subsequent reaction steps.

  • Catalyst Traces: Residual acid catalysts from previous steps.

  • Acidic Solvents or Additives: Use of solvents or additives that are inherently acidic or contain acidic impurities.

  • Acidic Stationary Phases: Cleavage can occur during purification on silica (B1680970) gel, which is weakly acidic.[5]

  • Storage Conditions: Improper storage can lead to decomposition if exposed to acidic vapors or moisture over time.[6]

Q4: Does the formation of a THP ether create a new stereocenter?

A4: Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the original alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[1][2][3]

Troubleshooting Guides

Problem 1: Unexpected Cleavage of THP Group During a Reaction

Possible Cause: The reaction conditions are inadvertently acidic.

Troubleshooting Steps:

  • Re-evaluate all reagents: Check the pH of all aqueous reagents. Ensure that any salts used are not acidic or from a strong acid and weak base.

  • Use anhydrous conditions: The presence of water can facilitate proton transfer and create localized acidic environments, especially with certain reagents.[1] Ensure all solvents and reagents are thoroughly dried.

  • Incorporate a non-nucleophilic base: Adding a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine can neutralize trace acids without interfering with the main reaction.

  • Consider an alternative protecting group: If the reaction requires acidic conditions, a more robust protecting group like a silyl (B83357) ether (e.g., TBS, TIPS) or a benzyl (B1604629) ether might be more suitable.[7][8]

Problem 2: Cleavage of THP Group During Work-up or Purification

Possible Cause 1: Acidic aqueous wash.

  • Solution: Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up to neutralize any residual acid.

Possible Cause 2: Acidic silica gel during column chromatography.[5]

  • Solution 1: Neutralize the silica gel by preparing the slurry with a small amount of a non-polar tertiary amine, such as triethylamine (B128534) (~1% v/v), in the eluent.[5]

  • Solution 2: Use an alternative stationary phase, such as neutral alumina (B75360) or Florisil, for purification.

  • Solution 3: If the product is sufficiently non-polar, a quick filtration through a plug of basic alumina can remove polar impurities without prolonged contact time.

Problem 3: Incomplete Deprotection of the THP Group

Possible Cause: The deprotection conditions are too mild or the reaction time is insufficient.

Troubleshooting Steps:

  • Increase catalyst loading or use a stronger acid: If using a mild acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS), consider increasing the amount or switching to a stronger acid like p-toluenesulfonic acid (TsOH) or acetic acid.[4]

  • Increase the reaction temperature: Gently heating the reaction mixture can often drive the deprotection to completion.[9][10]

  • Extend the reaction time: Monitor the reaction by thin-layer chromatography (TLC) to ensure it has gone to completion.

  • Change the solvent system: The choice of solvent can influence the rate of deprotection. Protic solvents like methanol (B129727) or ethanol (B145695) are often used in acetal (B89532) exchange deprotections.[4]

Quantitative Data Summary

The stability of THP ethers is highly dependent on the pH of the environment. The following table summarizes the general stability of THP ethers under various conditions.

Condition CategoryReagent/Condition ExampleStability of THP Ether
Strongly Basic n-BuLi, Grignard reagents, LDAStable
Mildly Basic Amine bases (e.g., triethylamine, pyridine)Stable
Nucleophilic Cyanide, azide, organocupratesStable
Reducing Agents LiAlH₄, NaBH₄Stable
Oxidizing Agents PCC, PDC, Swern, Dess-MartinGenerally Stable
Mildly Acidic Acetic acid/H₂O, PPTS in alcoholLabile (used for deprotection)[3]
Strongly Acidic HCl, H₂SO₄, TFAVery Labile[11]
Lewis Acids MgBr₂, ZnCl₂, TMSOTfLabile (can be used for deprotection)[2]

Key Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Primary Alcohol
  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add 3,4-dihydropyran (1.5 equiv) to the solution.[4]

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (neutralized with triethylamine if necessary).

Protocol 2: General Procedure for THP Deprotection using Acetic Acid
  • Dissolve the THP-protected alcohol in a mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water (e.g., a 3:1:1 mixture).[1]

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

THP_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Reaction with Nucleophile THP_ether RO-THP Protonated_THP ROH⁺-THP THP_ether->Protonated_THP + H⁺ H_plus H⁺ Protonated_THP_2 ROH⁺-THP Alcohol ROH Protonated_THP_2->Alcohol Releases alcohol Carbocation THP⁺ (stabilized) Protonated_THP_2->Carbocation Forms stabilized carbocation Carbocation_2 THP⁺ Final_product THP-Nu + H⁺ Carbocation_2->Final_product + Nu-H Nucleophile Nu-H (e.g., H₂O)

Caption: Acid-catalyzed cleavage mechanism of a THP ether.

Troubleshooting_Workflow Start Undesired THP Cleavage Observed Check_Reaction During Reaction? Start->Check_Reaction Check_Purification During Work-up/Purification? Check_Reaction->Check_Purification No Check_Reagents Review all reagents for acidity Check_Reaction->Check_Reagents Yes Check_Wash Check pH of aqueous wash Check_Purification->Check_Wash Yes Add_Base Add non-nucleophilic base (e.g., DIPEA) Check_Reagents->Add_Base Change_PG Consider alternative protecting group Add_Base->Change_PG If issue persists End Problem Resolved Add_Base->End Change_PG->End Neutralize_Wash Use neutral/basic wash (e.g., NaHCO₃) Check_Wash->Neutralize_Wash Acidic Check_Silica Is silica gel the stationary phase? Check_Wash->Check_Silica Neutral Neutralize_Wash->End Neutralize_Silica Neutralize silica with Et₃N Check_Silica->Neutralize_Silica Yes Check_Silica->End No Change_Stationary_Phase Use neutral alumina or Florisil Neutralize_Silica->Change_Stationary_Phase If issue persists Neutralize_Silica->End Change_Stationary_Phase->End PG_Decision_Tree Start Need to Protect an Alcohol Acid_Sensitive Are subsequent steps acid-sensitive? Start->Acid_Sensitive Base_Sensitive Are subsequent steps base-sensitive? Acid_Sensitive->Base_Sensitive No (Acidic conditions ahead) Use_THP Use THP Acid_Sensitive->Use_THP Yes (No acidic conditions) Use_Silyl Consider Silyl Ether (e.g., TBS) Base_Sensitive->Use_Silyl No (Basic conditions ahead) Use_Benzyl Consider Benzyl Ether Base_Sensitive->Use_Benzyl Yes (No basic conditions) Chiral_Molecule Is the starting alcohol chiral? THP_Diastereomers THP will form diastereomers. Consider MOM or Silyl ether. Chiral_Molecule->THP_Diastereomers Yes Use_THP->Chiral_Molecule

References

Technical Support Center: Synthesis of C-terminal Cys-containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides with a C-terminal Cysteine residue.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the synthesis of peptides with C-terminal Cysteine so challenging?

The primary challenges arise from the unique properties of the Cysteine residue at the C-terminus. The main issues include a high propensity for racemization of the C-terminal Cysteine during solid-phase peptide synthesis (SPPS), side reactions involving the reactive thiol group of Cysteine, and difficulties in purification of the final peptide product.

2. What causes racemization of the C-terminal Cysteine and how can I prevent it?

  • Cause: Racemization, the conversion of the L-amino acid to a mixture of L and D isomers, is a significant issue for C-terminal Cysteine. This primarily occurs through an oxazolone (B7731731) intermediate mechanism, which is facilitated by the activation of the carboxylic acid during the coupling of the first amino acid to the resin-bound Cysteine. The process can be exacerbated during the final cleavage from the resin.

  • Troubleshooting & Prevention:

    • Use of Protected Cysteine Derivatives: Employing Cysteine derivatives with specific protecting groups on the thiol can mitigate racemization. The trityl (Trt) group is a commonly used protecting group for the sulfhydryl side chain of cysteine.

    • Optimized Coupling Reagents: The choice of coupling reagent is critical. Using carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can help to suppress racemization.

    • Careful Control of Reaction Conditions: Maintaining a neutral pH and lower temperatures during coupling and cleavage can help to reduce the rate of racemization.

3. My peptide is forming dimers and other impurities. What is happening and how can I solve it?

  • Cause: The thiol group of Cysteine is highly susceptible to oxidation, leading to the formation of disulfide bonds between two peptide chains (dimerization). Other side reactions can also occur, such as the reaction of the thiol with carbocations generated during cleavage.

  • Troubleshooting & Prevention:

    • Thiol Protecting Groups: The most effective way to prevent disulfide bond formation is to use a protecting group on the Cysteine thiol throughout the synthesis. Common protecting groups include:

      • Trityl (Trt): Acid-labile and widely used.

      • Acetamidomethyl (Acm): Stable to trifluoroacetic acid (TFA) and requires specific deprotection conditions, allowing for selective disulfide bond formation.

      • tert-Butyl (tBu): Another acid-labile protecting group.

    • Use of Scavengers: During the final cleavage step with strong acids like TFA, reactive carbocations are generated that can react with the deprotected Cysteine thiol. Including "scavengers" in the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT), can trap these carbocations and prevent side reactions.

4. I am observing significant loss of my peptide from the resin during synthesis. What could be the cause?

  • Cause: Premature cleavage of the peptide from the resin can occur, particularly with C-terminal Cysteine. This can be due to the inherent instability of the ester bond linking the peptide to the resin, especially under repeated acidic conditions used for Fmoc deprotection.

  • Troubleshooting & Prevention:

    • Choice of Resin: Using a more stable resin linker, such as the 2-chlorotrityl chloride (2-CTC) resin, can help to minimize premature cleavage. This resin allows for the attachment of the first amino acid under milder conditions and provides a more acid-stable linkage.

Quantitative Data Summary

The choice of coupling method and additives can significantly impact the level of racemization of the C-terminal Cysteine. The following table summarizes the percentage of D-isomer formation for a model dipeptide (Fmoc-Phe-Cys-OH) under different conditions.

Coupling ReagentAdditive% D-Isomer (Racemization)
HBTUHOBt15.6%
HBTU-12.3%
DICOxymaPure4.9%
DICHOBt8.2%

Data adapted from literature reports on racemization in peptide synthesis.

Key Experimental Protocols

Protocol 1: Attachment of Fmoc-Cys(Trt)-OH to 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: Dissolve 2 equivalents of Fmoc-Cys(Trt)-OH and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.

  • Coupling: Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.

  • Capping: Add methanol (B129727) to the reaction vessel to cap any remaining active sites on the resin. Shake for 15 minutes.

  • Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol.

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage of the Peptide from the Resin and Cysteine Deprotection

  • Resin Preparation: Place the dried, peptide-bound resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

  • Drying: Dry the crude peptide under vacuum.

Visual Guides

TroubleshootingWorkflow cluster_synthesis Peptide Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis of C-terminal Cys Peptide CheckPurity Check Purity and Yield Start->CheckPurity LowYield Low Yield or Peptide Loss? CheckPurity->LowYield Low Impure Presence of Impurities? CheckPurity->Impure Impure Success Successful Synthesis CheckPurity->Success High PrematureCleavage Suspect Premature Cleavage LowYield->PrematureCleavage Racemization High Racemization? Impure->Racemization Check D-isomer Oxidation Suspect Oxidation/ Dimerization Impure->Oxidation SideReactions Suspect Side Reactions Impure->SideReactions CouplingIssue Suspect Coupling Issue Racemization->CouplingIssue Use2CTC Use 2-CTC Resin PrematureCleavage->Use2CTC UseProtectingGroup Use Thiol Protecting Group (e.g., Trt) Oxidation->UseProtectingGroup AddScavengers Add Scavengers (TIS, EDT) to Cleavage Cocktail SideReactions->AddScavengers OptimizeCoupling Optimize Coupling: Use DIC/OxymaPure CouplingIssue->OptimizeCoupling

Caption: A troubleshooting workflow for the synthesis of C-terminal Cysteine-containing peptides.

RacemizationMechanism cluster_L_amino_acid L-Amino Acid cluster_activation Activation cluster_oxazolone Oxazolone Intermediate cluster_racemized Racemized Product cluster_prevention Prevention Strategy L_AA Peptide-C(O)-Cys(L)-Resin Activated Activated Ester/ Carbodiimide Adduct L_AA->Activated Coupling Reagent Oxazolone Oxazolone (Chiral center lost) Activated->Oxazolone Intramolecular Cyclization Oxyma Use Additive (e.g., OxymaPure) Activated->Oxyma D_AA Peptide-C(O)-Cys(D)-Resin Oxazolone->D_AA Protonation Oxyma->L_AA Suppresses Oxazolone Formation

Caption: The mechanism of racemization via an oxazolone intermediate and its prevention.

Technical Support Center: Minimizing Cysteine Racemization in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing cysteine (Cys) racemization during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering targeted solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High levels of D-Cys detected in the final peptide. Inappropriate Coupling Reagent: Use of highly activating coupling reagents (e.g., HBTU, HATU) in the presence of a strong base.[1][2]- Utilize carbodiimide (B86325) coupling reagents like Diisopropylcarbodiimide (DIC) combined with a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[1] - Avoid pre-activating the Fmoc-Cys-OH with the coupling reagent for extended periods before adding it to the resin.[2]
Strong Base: Use of strong tertiary amines like Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) for neutralization or as a catalyst.[3][4][5][6]- Employ weaker or more sterically hindered bases such as 2,4,6-collidine or 2,6-lutidine.[4][5][6][7][8] - Use in situ neutralization protocols where the neutralization and coupling steps occur concurrently. - For coupling Fmoc-Cys(Trt)-OH, a combination of DIC and HOBt (or HOAt, OxymaPure) under base-free conditions is effective.
Inappropriate S-Protecting Group: The choice of thiol protecting group can influence the rate of racemization.- While Trityl (Trt) is common, other protecting groups like Acetamidomethyl (Acm) may show a lower tendency for racemization under certain conditions.[3] - Consider using alternative acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been shown to suppress racemization to acceptable levels.[9][10] - The Tetrahydropyranyl (Thp) protecting group has also been reported to minimize Cys racemization.[4]
High Reaction Temperature: Elevated temperatures, especially in microwave-assisted SPPS, can accelerate racemization.[11][7][8]- Perform the coupling reaction at a lower temperature (e.g., 0°C).[11] - For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit the racemization of cysteine.[7][8]
Solvent Effects: The polarity of the solvent can influence the rate of racemization.[3]- While DMF is a common solvent, consider using less polar solvents or a mixture of solvents like DCM/DMF to potentially reduce racemization.[3]
Racemization specifically at the C-terminal cysteine. Resin Choice: The type of resin used can affect the extent of racemization.- The use of 2-chlorotrityl resin has been shown to be effective in suppressing racemization at the C-terminal cysteine caused by base treatment during Fmoc-cleavage.[4][12]
Formation of 3-(1-piperidinyl)alanine side product. Base-catalyzed β-elimination: This side reaction is more prevalent with C-terminal cysteine.[13]- Utilizing the sterically bulky trityl (Trt) protecting group can help minimize this side reaction.[13]

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a significant concern in peptide synthesis?

A1: Cysteine racemization is the undesirable conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the synthesis process.[3] This is a critical issue because the presence of the D-isomer in the final peptide can create a heterogeneous mixture that is challenging to purify. More importantly, it can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[3]

Q2: What are the primary mechanisms driving cysteine racemization in SPPS?

A2: The two main mechanisms for amino acid racemization during peptide synthesis are:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone intermediate. This intermediate's α-carbon is prone to losing its stereochemical integrity.[3]

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid, leading to the formation of a planar carbanion intermediate. This intermediate can then be protonated from either side, resulting in racemization. Cysteine is particularly susceptible to this mechanism due to the stabilizing effect of the adjacent sulfur atom on the carbanion.[3][10]

Q3: How does the choice of S-protecting group for cysteine impact racemization?

A3: The nature of the thiol protecting group significantly influences the rate of racemization. While the Trityl (Trt) group is widely used, studies have shown that other protecting groups can offer better suppression of racemization. For instance, Acetamidomethyl (Acm) has demonstrated a lower tendency for racemization under certain conditions. Furthermore, acid-labile protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have been shown to reduce racemization to less than 1% even with potent coupling reagents.[9][10] The Tetrahydropyranyl (Thp) group is another excellent alternative that has been shown to reduce both racemization and the formation of piperidinylalanine side products.[4]

Q4: Which coupling reagents are recommended to minimize Cys racemization?

A4: To minimize cysteine racemization, it is advisable to use carbodiimide-based coupling reagents such as Diisopropylcarbodiimide (DIC) in conjunction with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or OxymaPure®. It is generally recommended to avoid highly activating uronium or phosphonium (B103445) salt-based reagents (e.g., HBTU, HATU, PyBOP) in the presence of strong bases, as these conditions are known to promote significant racemization of cysteine.[2][9][10]

Q5: What is the role of the base in cysteine racemization, and which bases are preferred?

A5: Bases play a crucial role in the direct enolization mechanism of racemization by abstracting the α-proton of the cysteine residue.[10] Strong tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can significantly increase the rate of racemization.[2][4] To mitigate this, the use of weaker or more sterically hindered bases is recommended. 2,4,6-trimethylpyridine (B116444) (collidine) and 2,6-dimethylpyridine (B142122) (lutidine) have been shown to be effective in suppressing cysteine racemization.[4][5][6][7][8] In some protocols, particularly with carbodiimide activators, performing the coupling in the absence of a base is the most effective strategy.

Quantitative Data on Cysteine Racemization

The following tables summarize the extent of D-Cys formation under various experimental conditions.

Table 1: Effect of Base on Cys Racemization

Cys DerivativeCoupling ReagentBase% D-Cys FormationReference
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtDBUHigh[10]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtDIEAHigh[10]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtProton SpongeModerate[10]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtTMPLow[10]
Fmoc-Cys-OHNot SpecifiedN-methylmorpholine~50%[4][5][6]
Fmoc-Cys-OHNot Specified2,4,6-collidineSuppressed[5][6]

Table 2: Effect of S-Protecting Group on Cys Racemization with Uronium Activation

Cys Protecting Group% D-Cys FormationReference
Trityl (Trt)8.0%[14]
Diphenylmethyl (Dpm)1.2%[14]
4,4'-dimethoxydiphenylmethyl (Ddm)0.8%[14]
4-methoxybenzyloxymethyl (MBom)0.4%[14]

Table 3: Effect of Coupling Method on Cys Racemization

Cys DerivativeCoupling Method% D-Cys RacemizationReference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%[1]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%[1]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%[1]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH.

  • Resin Swelling: Swell the amino-functionalized resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain the solution and treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling progress using a ninhydrin (B49086) (Kaiser) test.

  • Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Visualizations

RacemizationMechanism cluster_activation Activation Step cluster_racemization_pathways Racemization Pathways L_Cys L-Cysteine Residue Activated_Ester Activated Ester Intermediate L_Cys->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Carbanion Carbanion Intermediate Activated_Ester->Carbanion Base-catalyzed α-proton abstraction D_Cys D-Cysteine Residue Oxazolone->D_Cys Tautomerization & Hydrolysis Carbanion->D_Cys Protonation

Caption: Mechanism of Cysteine Racemization in SPPS.

TroubleshootingWorkflow Start High D-Cys Content Detected Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Base Evaluate Base Coupling_Reagent->Base [Uronium/Phosphonium used] Use_DIC_Additive Use DIC with HOBt/Oxyma Coupling_Reagent->Use_DIC_Additive [Change Reagent] Protecting_Group Assess S-Protecting Group Base->Protecting_Group [Strong base used] Use_Hindered_Base Use Collidine/Lutidine or Base-Free Base->Use_Hindered_Base [Change Base] Temperature Check Reaction Temperature Protecting_Group->Temperature [Trt group used] Change_Protecting_Group Use Ddm, MBom, or Thp Protecting_Group->Change_Protecting_Group [Change Group] Solvent Consider Solvent Temperature->Solvent [High temp used] Lower_Temp Lower Coupling Temperature Temperature->Lower_Temp [Lower Temp] Change_Solvent Use Less Polar Solvent (e.g., DCM/DMF) Solvent->Change_Solvent [Change Solvent] End Racemization Minimized Solvent->End [DMF used] Use_DIC_Additive->End Use_Hindered_Base->End Change_Protecting_Group->End Lower_Temp->End Change_Solvent->End

Caption: Troubleshooting Workflow for Cys Racemization.

References

Technical Support Center: Oxidative Deprotection of THP Ethers with N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-bromosuccinimide (NBS) for the oxidative deprotection of tetrahydropyranyl (THP) ethers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the oxidative deprotection of THP ethers using NBS.

Problem Potential Cause Suggested Solution
Incomplete or Slow Reaction 1. Insufficient NBS: The stoichiometry of NBS is critical. An insufficient amount will lead to incomplete conversion. 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures for less reactive substrates. 3. Poor Quality NBS: NBS can degrade over time, appearing yellow or brown due to the formation of bromine. This reduces the effective concentration of the reagent. 4. Substrate Steric Hindrance: Sterically hindered THP ethers may react more slowly.1. Optimize Stoichiometry: Start with 1.0-1.2 equivalents of NBS. If the reaction is incomplete, incrementally increase the amount of NBS. 2. Adjust Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), monitoring carefully for byproduct formation. 3. Use Fresh or Recrystallized NBS: Use pure, white crystalline NBS for best results. If your NBS is discolored, it can be recrystallized from hot water. 4. Increase Reaction Time or Temperature: For sterically hindered substrates, longer reaction times or a moderate increase in temperature may be necessary.
Formation of Side Products (e.g., brominated compounds) 1. Excess NBS: Using a large excess of NBS can lead to side reactions, such as allylic or benzylic bromination if such motifs are present in the substrate. 2. Radical Initiators: The presence of light or radical initiators can promote unwanted radical bromination reactions. 3. Over-oxidation: For sensitive substrates, prolonged reaction times or higher temperatures can lead to over-oxidation of the resulting aldehyde or ketone.1. Control Stoichiometry: Use the minimum amount of NBS required for complete deprotection. 2. Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). 3. Monitor Reaction Progress: Follow the reaction by TLC to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.
Low Yield of Desired Carbonyl Compound 1. Over-oxidation: The desired aldehyde or ketone may be further oxidized to a carboxylic acid or other degradation products. 2. Difficult Work-up: The product may be lost during the extraction or purification steps. Succinimide (B58015), a byproduct, can sometimes complicate purification. 3. Product Instability: The resulting carbonyl compound may be unstable under the reaction or work-up conditions.1. Careful Monitoring and Temperature Control: Avoid excessive heating and monitor the reaction closely. 2. Optimize Work-up: To remove succinimide, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. If the product is base-sensitive, multiple washes with water can be used.[1][2] 3. Modify Work-up: If the product is sensitive, consider a milder work-up procedure, such as direct filtration through a pad of silica (B1680970) gel.
Difficulty in Product Purification 1. Co-elution with Succinimide: Succinimide can be polar and may co-elute with polar products during column chromatography. 2. Presence of Unreacted NBS: Residual NBS can contaminate the product.1. Aqueous Wash: Perform an aqueous basic wash (e.g., saturated NaHCO₃) during the work-up to convert succinimide to its more water-soluble salt.[1] 2. Quench Excess NBS: Before work-up, quench any unreacted NBS by adding a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) until the yellow color disappears.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the oxidative deprotection of THP ethers with NBS?

The reaction is thought to proceed via initial formation of a bromonium ion from the reaction of NBS with a trace amount of water or the alcohol itself. This is followed by nucleophilic attack of water to open the THP ring, and subsequent oxidation of the intermediate hemiacetal to the corresponding carbonyl compound. In the presence of β-cyclodextrin in water, the cyclodextrin (B1172386) is believed to activate the THP ether through hydrogen bonding, facilitating hydrolysis and subsequent oxidation.[3]

Q2: What are the advantages of using the NBS/β-cyclodextrin system in water?

This method offers several advantages, including being environmentally friendly due to the use of water as a solvent, mild reaction conditions (typically room temperature), high yields, and a simple work-up procedure.[3]

Q3: Can this method be used for substrates with other sensitive functional groups?

Yes, the NBS/β-cyclodextrin method has been shown to be chemoselective for the deprotection of THP ethers in the presence of other sensitive groups. However, it is always advisable to perform a small-scale test reaction to ensure compatibility with your specific substrate.

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting THP ether will be replaced by a more polar spot for the resulting aldehyde or ketone. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Q5: What is the appearance of a typical reaction?

The reaction is typically a homogeneous solution or a suspension, depending on the solubility of the substrate. There are no dramatic color changes expected unless the NBS used is impure and contains bromine.

Q6: How should I store and handle N-bromosuccinimide?

NBS should be stored in a cool, dry, and dark place. Over time, it can decompose to succinimide and bromine, giving it a yellow or brown appearance. For reactions sensitive to bromine, it is recommended to recrystallize the NBS from hot water before use.

Data Presentation

Table 1: Oxidative Deprotection of Various THP Ethers with NBS/β-Cyclodextrin in Water

Substrate (THP Ether of)ProductTime (min)Yield (%)
Benzyl alcoholBenzaldehyde1095
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde1592
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde1294
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde2090
Cinnamyl alcoholCinnamaldehyde1593
1-Octanol1-Octanal3085
CyclohexanolCyclohexanone2588
Data synthesized from Narender, M.; Reddy, M. S.; Rao, K. R. Synthesis 2004, 2004, 1741-1743.

Table 2: Comparison of Common THP Ether Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
NBS/β-Cyclodextrin NBS, β-cyclodextrinWater, Room TemperatureMild, environmentally friendly, high yieldsMay not be suitable for all substrates, potential for over-oxidation
Acidic Hydrolysis p-TsOH, HCl, or AcOHMeOH, THF/H₂OInexpensive, widely applicableNot suitable for acid-sensitive substrates
Lewis Acid Catalysis MgBr₂, Sc(OTf)₃Aprotic solventsMild conditionsReagents can be expensive
Alcoholysis PPTSEtOH, refluxMildly acidicCan be slow

Experimental Protocols

General Experimental Protocol for Oxidative Deprotection of THP Ethers with NBS/β-Cyclodextrin in Water [3]

  • Preparation: To a solution of β-cyclodextrin (0.1 mmol) in water (10 mL) in a round-bottomed flask, add the THP ether (1.0 mmol).

  • Reagent Addition: Add N-bromosuccinimide (1.1 mmol) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

Reaction_Mechanism cluster_activation Activation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation THP_Ether THP Ether Activated_Complex Activated Complex THP_Ether->Activated_Complex NBS NBS NBS->Activated_Complex H2O H₂O H2O->Activated_Complex Hemiacetal Hemiacetal Intermediate Activated_Complex->Hemiacetal + Br⁻ Succinimide Succinimide Carbonyl Carbonyl Product Hemiacetal->Carbonyl + NBS HBr HBr

Caption: Proposed mechanism for NBS-mediated oxidative deprotection of THP ethers.

Experimental_Workflow Start Start Mix Mix THP Ether and β-Cyclodextrin in Water Start->Mix Add_NBS Add NBS Mix->Add_NBS Stir Stir at Room Temperature Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up (Extraction) Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify Workup->Purify Product Final Carbonyl Product Purify->Product

Caption: General experimental workflow for the oxidative deprotection.

Troubleshooting_Tree Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete Yes Side_Products Side Products? Start->Side_Products No Check_NBS Check NBS quality Increase stoichiometry Incomplete->Check_NBS Yes Increase_Temp Increase temperature or reaction time Incomplete->Increase_Temp If still incomplete Low_Yield Low Yield? Side_Products->Low_Yield No Reduce_NBS Reduce NBS stoichiometry Exclude light Side_Products->Reduce_NBS Yes Monitor_Time Optimize reaction time Side_Products->Monitor_Time Also consider Optimize_Workup Optimize work-up (e.g., basic wash) Low_Yield->Optimize_Workup Yes Check_Stability Check product stability Low_Yield->Check_Stability Also consider

References

Validation & Comparative

A Comparative Guide to THP and Silyl Ether Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups for reactive functional groups is paramount to the success of a synthetic campaign. For the ubiquitous hydroxyl group, tetrahydropyranyl (THP) ethers and a diverse family of silyl (B83357) ethers are among the most common choices. This guide provides a detailed, objective comparison of the performance of THP and various silyl ether protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

Introduction

The primary role of a protecting group is to mask a reactive functional group, such as an alcohol, to prevent it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups. Both THP and silyl ethers have found widespread use due to their ability to meet these criteria to varying extents.[1][2]

Tetrahydropyranyl (THP) Ethers: THP ethers are acetals formed by the reaction of an alcohol with dihydropyran (DHP). They are known for their stability under basic, nucleophilic, and reducing conditions but are readily cleaved by acid.[2][3]

Silyl Ethers: Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl). The stability of silyl ethers is highly tunable by varying the steric bulk of the substituents on the silicon atom.[4] Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS or TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).

Quantitative Comparison of Stability

The choice between THP and a particular silyl ether often hinges on the required stability towards various reaction conditions, particularly pH. While THP ethers are generally stable to bases, their lability in acidic media is a key feature. Silyl ethers, on the other hand, offer a wide spectrum of stability that can be tailored to the synthetic need.

Table 1: Relative Stability of Common Silyl Ethers to Acidic and Basic Hydrolysis [5]

Silyl EtherRelative Rate of Acidic CleavageRelative Rate of Basic Cleavage
TMS11
TES6410-100
TBS/TBDMS20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000

Data presented is a relative rate comparison.

Qualitatively, THP ethers are generally considered to be more acid-labile than TBS ethers but more stable than TMS ethers. The cleavage of THP ethers proceeds readily under mild acidic conditions (e.g., acetic acid in THF/water), whereas more robust silyl ethers like TBS and TIPS require stronger acidic conditions or fluoride-based reagents for deprotection.[1][6]

Experimental Protocols

The following tables summarize representative experimental protocols for the protection and deprotection of primary alcohols using THP and various silyl ethers. Yields and reaction times can vary depending on the specific substrate and reaction conditions.

Table 2: Experimental Protocols for THP Ether Protection and Deprotection

TransformationReagents and CatalystSolventReaction TimeTypical YieldReference
Protection Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂30 min>99%[3]
Deprotection p-Toluenesulfonic acid monohydrate2-Propanol17 hQuantitative[3]
Deprotection LiCl, H₂ODMSO6 hHigh[7]

Table 3: Experimental Protocols for Silyl Ether Protection and Deprotection

Silyl EtherTransformationReagents and Base/CatalystSolventReaction TimeTypical YieldReference
TMS Protection Trimethylsilyl chloride (TMSCl), TriethylamineCH₂Cl₂15 min96%[8]
Deprotection HClTHF/H₂O1 h89%[8]
TBS/TBDMS Protection tert-Butyldimethylsilyl chloride (TBSCl), ImidazoleDMF1-12 h90-98%[5]
Deprotection Tetrabutylammonium fluoride (B91410) (TBAF)THF1-4 h>90%[5]
Deprotection Acetic acid, H₂OTHF< 1 h>90%[5]
TIPS Protection Triisopropylsilyl chloride (TIPSCl), ImidazoleDMF2-16 h90-98%[5][9]
Deprotection Tetrabutylammonium fluoride (TBAF)THF30 min - 4 h84-95%[9]
Deprotection HCl (1M aq.)MeOH/H₂OSeveral hours80-90%[5]

Reaction Workflows and Mechanisms

The protection and deprotection of alcohols with THP and silyl ethers proceed through distinct mechanistic pathways. These workflows are visualized below using the DOT language.

THP_Protection_Deprotection cluster_protection THP Protection cluster_deprotection THP Deprotection Alcohol Alcohol Protected_Alcohol_P THP Ether Alcohol->Protected_Alcohol_P DHP, H+ DHP Dihydropyran (DHP) DHP->Protected_Alcohol_P Acid_Catalyst_P H+ Acid_Catalyst_P->Protected_Alcohol_P Protected_Alcohol_D THP Ether Deprotected_Alcohol Alcohol Protected_Alcohol_D->Deprotected_Alcohol H+, H2O/ROH Acid_Catalyst_D H+ Acid_Catalyst_D->Deprotected_Alcohol Solvent H2O or ROH Solvent->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of alcohols using THP.

Silyl_Ether_Protection_Deprotection cluster_protection Silyl Ether Protection cluster_deprotection Silyl Ether Deprotection Alcohol_S Alcohol Protected_Alcohol_S Silyl Ether Alcohol_S->Protected_Alcohol_S R3SiCl, Base Silyl_Halide R3SiCl Silyl_Halide->Protected_Alcohol_S Base Base (e.g., Imidazole) Base->Protected_Alcohol_S Protected_Alcohol_D_S Silyl Ether Deprotected_Alcohol_S Alcohol Protected_Alcohol_D_S->Deprotected_Alcohol_S H+ or F- Deprotecting_Agent Acid (H+) or Fluoride (F-) Deprotecting_Agent->Deprotected_Alcohol_S

Caption: General workflow for silyl ether protection and deprotection of alcohols.

Advantages, Disadvantages, and Key Considerations

THP Ethers:

  • Advantages:

    • Low cost of the protecting group precursor, dihydropyran.[2]

    • Generally stable to strongly basic and nucleophilic reagents, organometallics, and hydrides.[2]

    • Easily removed under mild acidic conditions.[3]

  • Disadvantages:

    • Introduction of a new stereocenter upon reaction with a chiral alcohol, leading to the formation of diastereomers. This can complicate purification and spectral analysis.[2]

    • The acetal (B89532) linkage is sensitive to Lewis acids and protic acids.

Silyl Ethers:

  • Advantages:

    • Tunable stability based on the steric bulk of the substituents on the silicon atom, allowing for orthogonal protection strategies.[5]

    • A wide range of silyl ethers with varying stabilities are commercially available.

    • Deprotection can be achieved under acidic conditions or, for more robust silyl ethers, with fluoride ion sources, which is a highly selective method.[1]

    • Does not introduce a new stereocenter.

  • Disadvantages:

    • The cost of silylating agents, particularly for bulkier groups, can be higher than that of dihydropyran.

    • Some silyl ethers, like TMS, are very labile and may not withstand chromatography on silica (B1680970) gel.[10]

    • Sterically hindered alcohols may require more forcing conditions for protection.

Conclusion

The choice between THP and silyl ether protecting groups is highly dependent on the specific requirements of a synthetic route. THP ethers offer a cost-effective and robust protection strategy for alcohols in the presence of basic and nucleophilic reagents, with the caveat of diastereomer formation in chiral substrates. Silyl ethers, in contrast, provide a versatile and tunable platform for alcohol protection, enabling complex and selective manipulations through a wide range of stability profiles. By carefully considering the stability data, experimental protocols, and inherent advantages and disadvantages outlined in this guide, researchers can select the most appropriate protecting group to streamline their synthetic endeavors and achieve their target molecules with greater efficiency.

References

A Comparative Guide: Advantages of the Tetrahydropyranyl (THP) Protecting Group Over the Trityl (Trt) Group

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and stereochemical outcome of a synthetic route. For the protection of hydroxyl and other nucleophilic functional groups, both the tetrahydropyranyl (THP) and trityl (Trt) groups are well-established choices, each with its distinct characteristics. This guide provides a comprehensive comparison of the THP and Trt protecting groups, with a focus on the advantages offered by THP, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Key Differences at a Glance
FeatureTetrahydropyranyl (THP)Trityl (Trt)
Structure AcetalTrityl ether
Steric Hindrance ModerateHigh
Solubility Generally confers good solubility[1][2]High hydrophobicity can decrease solubility[3]
Introduction Acid-catalyzed addition of dihydropyranSN1 reaction with trityl chloride and base[4]
Deprotection Mild acidic conditions (e.g., AcOH, PPTS, mild TFA)[5][6]Mild to strong acidic conditions (e.g., formic acid, TFA)[4]
Stereochemistry Creates a new stereocenter, can lead to diastereomers[7]Achiral
Orthogonality Stable to basic, reductive, and organometallic reagents[5]Stable to basic and reductive (hydrogenolysis) conditions[8]

Quantitative Performance Data

The following tables summarize typical reaction yields for the protection and deprotection of a model primary alcohol, benzyl (B1604629) alcohol, with both THP and Trt groups, as well as a comparison of deprotection conditions for protected amino acids.

Table 1: Protection of Benzyl Alcohol

Protecting GroupReagentCatalyst/BaseSolventTimeYield (%)Reference
THP Dihydropyran (DHP)2,4,6-Trichloro[9][10][11]triazineCH₃CN20 min98%[9]
Trt Triphenylmethyl alcoholEMIM·AlCl₄ (5 mol%)Dichloromethane (B109758)1.5 h94%[10]

Table 2: Deprotection of Protected Benzyl Alcohol with Trifluoroacetic Acid (TFA)

Protected AlcoholTFA ConcentrationSolventTimeYield (%)Reference
Benzyl-OTHP 1 mL TFA in 5 mL DCMDichloromethane1 hN/A (procedure described)[12]
Benzyl-OTrt 2-5% solutionDichloromethaneN/A (monitored by TLC)N/A (procedure described)[10]

Table 3: Acid-Catalyzed Deprotection of Protected Amino Acids

Protected Amino AcidDeprotection ConditionsDeprotection (%)TimeReference
Fmoc-Trp(Thp)-OH TFA/H₂O/CH₂Cl₂ (10:2:88)~90%1 h[6]
Fmoc-Asn(Trt)-OH TFA (standard conditions)IncompleteN/A[13]

Experimental Protocols

Protocol 1: THP Protection of Benzyl Alcohol

Objective: To protect the hydroxyl group of benzyl alcohol using dihydropyran (DHP) and an acid catalyst.

Materials:

  • Benzyl alcohol (1 mmol, 0.108 g)

  • 3,4-Dihydro-2H-pyran (DHP) (1 mmol, 0.084 g)

  • 2,4,6-Trichloro[9][10][11]triazine (1 mmol, 0.184 g)

  • Anhydrous acetonitrile (B52724) (CH₃CN) (3-5 mL)

  • Silica (B1680970) gel for column chromatography

  • n-Hexane

Procedure:

  • To a stirred mixture of benzyl alcohol and DHP in anhydrous acetonitrile, add 2,4,6-trichloro[9][10][11]triazine.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Purify the filtrate by column chromatography on silica gel using n-hexane as the eluent to afford benzyl tetrahydropyranyl ether.[9]

Protocol 2: Trityl Protection of Benzyl Alcohol

Objective: To protect the hydroxyl group of benzyl alcohol using trityl chloride and a base.

Materials:

  • Benzyl alcohol (1.1 eq)

  • Trityl chloride (1.0 eq)

  • Anhydrous pyridine (B92270) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Ethyl acetate (B1210297) and hexane (B92381) for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a clean, dry round-bottom flask, dissolve trityl chloride in anhydrous dichloromethane.

  • To the stirred solution, add benzyl alcohol followed by the dropwise addition of anhydrous pyridine at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[14]

Protocol 3: Deprotection of a THP Ether using TFA

Objective: To remove the THP protecting group from an alcohol using trifluoroacetic acid.

Materials:

  • THP-protected alcohol (0.1 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Trifluoroacetic acid (TFA) (1 mL)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of the THP-protected alcohol in DCM, add TFA.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the deprotection by TLC.

  • Concentrate the mixture in vacuo.

  • Dilute the residue with EtOAc and wash with water.

  • Dry the organic layer, concentrate, and purify the product as necessary.[12]

Protocol 4: Deprotection of a Trityl Ether using Formic Acid

Objective: To remove the trityl protecting group under mild acidic conditions.

Materials:

  • Trityl-protected alcohol (0.4 mmol)

  • Cold formic acid (97+%) (3 mL)

  • Dioxane

  • Ethanol (EtOH)

  • Diethyl Ether (Et₂O)

  • Water

Procedure:

  • Treat the trityl-protected alcohol with cold formic acid for 3 minutes.

  • Evaporate the formic acid at room temperature under high vacuum.

  • Co-evaporate the residue with dioxane twice, followed by co-evaporations with EtOH and Et₂O.

  • Extract the final residue with warm water. The triphenylcarbinol byproduct is insoluble.

  • Filter the aqueous solution to remove the triphenylcarbinol.

  • Evaporate the filtrate to obtain the deprotected alcohol.[4]

Advantages of THP Over Trityl Group

Enhanced Solubility

One of the significant advantages of the THP group is its ability to confer good solubility to the protected molecule.[1][2] In contrast, the trityl group, with its three phenyl rings, is highly hydrophobic and can substantially decrease the solubility of polar molecules, which can be problematic in subsequent reaction and purification steps.[3] This is particularly relevant in peptide and carbohydrate chemistry where the parent molecules are often highly polar.

Reduced Steric Hindrance

The THP group is sterically less demanding than the bulky trityl group. While the high steric hindrance of the trityl group is advantageous for the selective protection of primary alcohols over secondary and tertiary ones, it can also impede subsequent reactions at neighboring centers. The more moderate size of the THP group provides effective protection without imposing significant steric constraints on the rest of the molecule.

Favorable Reaction Kinetics in Certain Applications

In some instances, the introduction and removal of the THP group can be more efficient. For example, the protection of benzyl alcohol with THP was achieved in just 20 minutes with a 98% yield, whereas tritylation took 1.5 hours for a 94% yield under the reported conditions.[9][10]

Superiority in Amino Acid Protection

The THP group demonstrates a notable advantage in the protection of amino acids. The introduction of a THP group onto the side-chain of hydroxyl- or thiol-containing amino acids can be achieved without the need for prior protection of the carboxylic acid group.[6] This is because the initially formed THP ester of the carboxylic acid is unstable to aqueous work-up and reverts to the free acid. In contrast, the introduction of the trityl group often requires the carboxylic acid to be protected first.[6]

Furthermore, there is evidence to suggest that the use of a THP protecting group on cysteine residues leads to a lower tendency for racemization compared to the corresponding trityl-protected cysteine.[3]

Cost-Effectiveness

The starting material for the introduction of the THP group, 3,4-dihydro-2H-pyran (DHP), is generally less expensive than trityl chloride, making the THP group a more cost-effective choice for large-scale synthesis.[1]

Visualizing the Comparison

G Choosing Between THP and Trt Protecting Groups start Start: Need to protect a hydroxyl group sterics Is high steric hindrance required for selectivity (e.g., primary vs. secondary alcohol)? start->sterics solubility Is maintaining high solubility of the protected molecule critical? sterics->solubility No use_trt Consider Trt Group sterics->use_trt Yes amino_acid Are you protecting an amino acid side-chain? solubility->amino_acid No use_thp Consider THP Group solubility->use_thp Yes racemization Is minimizing racemization a primary concern (e.g., for Cysteine)? amino_acid->racemization No thp_advantage THP is advantageous amino_acid->thp_advantage Yes cost Is cost-effectiveness a major factor? racemization->cost No racemization->thp_advantage Yes cost->use_thp No cost->thp_advantage Yes G Relative Acid Lability cluster_0 General Trend lability Increasing Acid Lability -> THP THP Trt Trt MMT MMT DMT DMT

References

A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis: THP vs. Acm vs. StBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice impacts not only the prevention of undesirable side reactions, such as oxidation and alkylation, but also dictates the strategy for forming specific disulfide bonds. This guide provides an objective comparison of three commonly employed cysteine protecting groups: Tetrahydropyranyl (THP), Acetamidomethyl (Acm), and S-tert-butylthio (StBu), supported by experimental data and detailed protocols.

Introduction to Cysteine Protection in SPPS

The sulfhydryl group of cysteine is highly nucleophilic, making it susceptible to a variety of unwanted chemical modifications during the iterative steps of SPPS.[1] Protecting this group is therefore essential to maintain the integrity of the peptide chain. An ideal cysteine protecting group should be stable throughout the synthesis, orthogonal to the Nα-protecting group (typically Fmoc), and selectively removable under mild conditions that do not compromise the final peptide.[1] The choice between different protecting groups is often dictated by the overall synthetic goal, particularly for peptides containing multiple disulfide bridges where orthogonal protection strategies are necessary.[2]

Tetrahydropyranyl (THP): A Non-Aromatic, Acid-Labile Choice

The Tetrahydropyranyl (THP) group is an S,O-acetal that has gained attention for its favorable properties in Fmoc-based SPPS.[3][4] It is introduced as a racemic mixture, thus creating a diastereomeric mixture of the protected amino acid, but this does not affect the final peptide product as the chiral center is removed upon deprotection.[5][6]

Key Advantages:

  • Reduced Racemization: The THP group has been shown to significantly reduce the extent of racemization of the C-terminal cysteine residue during synthesis compared to other common protecting groups like Trityl (Trt), Diphenylmethyl (Dpm), Acm, and StBu. One study reported racemization of only 0.74% for Fmoc-Cys(Thp)-OH during coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH.

  • Minimization of Side Reactions: It also minimizes the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine, a common side product in SPPS.[7]

  • Improved Solubility: The presence of the THP group can enhance the solubility of the protected peptide, which is beneficial during synthesis.[5]

Deprotection: The THP group is acid-labile and is typically removed during the final cleavage from the resin using a standard trifluoroacetic acid (TFA) cocktail.[5][8]

Acetamidomethyl (Acm): A Versatile Group for Orthogonal Strategies

The Acetamidomethyl (Acm) group is a widely used protecting group, particularly valued for its stability to the standard TFA cleavage conditions employed in Fmoc-SPPS.[1][9] This stability makes it an excellent candidate for orthogonal protection schemes, allowing for the selective formation of multiple disulfide bonds.[10]

Key Features:

  • TFA Stability: The Acm group remains intact during the final TFA-mediated cleavage of the peptide from the resin, allowing for the purification of the Acm-protected peptide prior to disulfide bond formation.[1]

  • Orthogonality: It is orthogonal to acid-labile groups like Trityl (Trt) and reductively cleaved groups like StBu, enabling regioselective disulfide bond synthesis.[1][10]

Deprotection: The removal of the Acm group requires specific reagents and is typically performed after the peptide has been cleaved from the resin and purified. Common deprotection methods include:

  • Iodine: Treatment with iodine simultaneously removes the Acm groups and facilitates the formation of a disulfide bond.[11][12][13]

  • Heavy Metal Salts: Reagents like mercury(II) acetate (B1210297) (Hg(OAc)₂) or silver trifluoromethanesulfonate (B1224126) (AgOTf) can be used for deprotection, though their toxicity is a significant drawback.[9][11]

  • Palladium Complexes: Palladium-based catalysts offer a milder alternative for Acm removal.[14]

  • N-Chlorosuccinimide (NCS): NCS provides a rapid and efficient method for on-resin or in-solution deprotection and concomitant disulfide bond formation.[15]

S-tert-butylthio (StBu): A Reductively Cleavable Orthogonal Partner

The S-tert-butylthio (StBu) group is another TFA-stable protecting group that offers an orthogonal approach to cysteine protection.[1] Its removal under reducing conditions provides a distinct deprotection strategy compared to the acid-labile and oxidatively cleaved groups.

Key Characteristics:

  • TFA Stability: Similar to Acm, the StBu group is stable to standard TFA cleavage cocktails, allowing for the isolation of the StBu-protected peptide.[16]

  • Orthogonality: It is orthogonal to both acid-labile (e.g., Trt) and oxidatively removed (e.g., Acm) protecting groups, making it a valuable tool for the synthesis of complex peptides with multiple disulfide bridges.[1]

Deprotection: The StBu group is cleaved under reducing conditions, typically using:

  • Thiols: Reagents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol are commonly used.[1][17]

  • Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent for StBu removal.[18]

While advantageous for its orthogonality, the removal of the StBu group can sometimes be sluggish or incomplete, requiring careful optimization of the reaction conditions.[17][19]

Quantitative Data Summary

Protecting GroupStructureStability to TFACommon Deprotection ReagentsKey AdvantagesPotential Disadvantages
Tetrahydropyranyl (THP) S,O-acetalNoTFA (during final cleavage)Reduces racemization and side reactions; improves solubility.[5]Introduces a temporary diastereomeric center.[5]
Acetamidomethyl (Acm) CH₃CONHCH₂-YesIodine, Hg(OAc)₂, AgOTf, Palladium complexes, NCS.[9][11][12][15]Orthogonal to acid-labile and reductively cleaved groups.[1]Deprotection requires harsh/toxic reagents; potential for side reactions with iodine.[9]
S-tert-butylthio (StBu) (CH₃)₃CS-YesThiols (DTT, β-mercaptoethanol), Phosphines (TCEP).[1][18]Orthogonal to acid-labile and oxidatively cleaved groups.[1]Deprotection can be slow and sometimes incomplete.[17][19]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized workflow for Fmoc-based SPPS. Specific timings and reagents may vary depending on the peptide sequence and scale.

SPPS_Workflow Resin Resin Swelling (e.g., DMF) Coupling1 First Amino Acid Coupling Resin->Coupling1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling2 Next Amino Acid Coupling Wash1->Coupling2 Wash2 Wash (DMF) Coupling2->Wash2 Repeat Repeat Steps 3-6 Wash2->Repeat for each amino acid Cleavage Final Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage Orthogonal_Strategy Peptide Fully Protected Peptide on Resin (Cys(Trt), Cys(Acm)) Cleavage TFA Cleavage Peptide->Cleavage Peptide_Acm Purified Peptide (Cys(SH), Cys(Acm)) Cleavage->Peptide_Acm Oxidation1 First Disulfide Formation (e.g., Air Oxidation) Peptide_Acm->Oxidation1 Peptide_SS1 Peptide with One Disulfide Bond and Cys(Acm) Oxidation1->Peptide_SS1 Deprotection_Acm Acm Deprotection (e.g., Iodine) Peptide_SS1->Deprotection_Acm Peptide_SS2 Final Peptide with Two Disulfide Bonds Deprotection_Acm->Peptide_SS2 Cysteine_Derivatives cluster_THP Cys(THP) cluster_Acm Cys(Acm) cluster_StBu Cys(StBu) THP Acm StBu

References

Confirming THP Ether Formation: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The protection of alcohols as tetrahydropyranyl (THP) ethers is a fundamental transformation in organic synthesis. For researchers, scientists, and drug development professionals, swift and accurate confirmation of this reaction is crucial for proceeding with subsequent synthetic steps. This guide provides a comprehensive comparison of analytical techniques for confirming THP ether formation, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supported by data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

At a Glance: Comparing Analytical Methods

A successful THP ether formation is characterized by distinct changes in the spectroscopic data of the starting alcohol. The following table summarizes the key observational changes in ¹H NMR, IR, and Mass Spectrometry upon conversion of an alcohol to a THP ether.

Analytical TechniqueStarting Alcohol (R-OH)THP Ether (R-OTHP)Key Observations for Confirmation
¹H NMR Broad singlet for -OH proton (variable δ)Disappearance of the -OH proton signal.The most definitive evidence of reaction completion.
Protons on carbon adjacent to -OH (R-CH -OH) typically at δ 3.4-4.5 ppm.[1]Downfield shift of protons on the carbon adjacent to the oxygen (R-CH -OTHP).Confirms the attachment of the THP group to the alcohol's oxygen.
No signals in the δ 4.5-4.8 ppm region.Appearance of a characteristic signal for the anomeric proton (O-CH-O) at δ ~4.6 ppm.[2]Unambiguous indicator of the THP ether moiety.
Complex multiplets for the THP ring protons between δ 1.5-1.9 ppm and δ 3.5-3.9 ppm.[2]Confirms the presence of the entire THP ring structure.
IR Spectroscopy Broad O-H stretch around 3200-3600 cm⁻¹.[3]Disappearance of the broad O-H stretch.Indicates consumption of the starting alcohol.
C-O stretch around 1000-1260 cm⁻¹.[3]Presence of characteristic C-O-C asymmetric and symmetric stretching bands around 1050-1150 cm⁻¹.[4][5]Supports the formation of an ether linkage.
Mass Spectrometry Molecular ion peak [M]⁺.Molecular ion peak corresponding to the THP ether [M]⁺.Confirms the expected molecular weight of the product.
Fragmentation pattern specific to the alcohol.Characteristic fragmentation pattern including a prominent ion at m/z 85.[6][7]This fragment corresponds to the tetrahydropyranyl cation, a strong indicator of the THP group.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for preparing and analyzing a sample to confirm THP ether formation using ¹H NMR spectroscopy.

1. Sample Preparation:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the dried reaction product and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key product signals.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm, or another inert compound with a single, sharp peak) can be added.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • D₂O Shake (Optional): To confirm the disappearance of the alcohol -OH peak, a "D₂O shake" can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1]

2. NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For routine confirmation, 8 to 16 scans are typically sufficient.

3. Data Processing and Interpretation:

  • Fourier Transform and Phasing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline for a flat and even appearance.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak or the internal standard.

  • Analysis:

    • Confirm the absence of the broad singlet corresponding to the starting alcohol's -OH proton.

    • Identify the new signal around δ 4.6 ppm, which is characteristic of the anomeric proton of the THP ether.

    • Observe the downfield shift of the protons on the carbon that was originally attached to the hydroxyl group.

    • Analyze the integration of the anomeric proton signal relative to other signals in the molecule to ensure the correct stoichiometry.

    • Identify the complex multiplet signals of the remaining THP ring protons.

Workflow for Confirmation of THP Ether Formation

The following diagram illustrates the logical workflow for confirming the formation of a THP ether, starting from the reaction workup to the final spectroscopic analysis.

THP_Confirmation_Workflow cluster_reaction Reaction & Workup cluster_analysis Spectroscopic Analysis cluster_nmr_results ¹H NMR Interpretation cluster_conclusion Conclusion start Reaction Mixture workup Aqueous Workup & Drying start->workup product Crude Product workup->product nmr ¹H NMR Analysis product->nmr Primary Confirmation ir IR Spectroscopy product->ir Supporting Evidence ms Mass Spectrometry product->ms Supporting Evidence disappearance Disappearance of -OH signal nmr->disappearance anomeric Appearance of O-CH-O signal (~δ 4.6 ppm) nmr->anomeric downfield Downfield shift of R-CH-O nmr->downfield conclusion THP Ether Formation Confirmed disappearance->conclusion anomeric->conclusion downfield->conclusion

Caption: Logical workflow for the confirmation of THP ether formation.

Alternative Methods: IR and Mass Spectrometry in a Supporting Role

While ¹H NMR spectroscopy provides the most definitive structural information, IR and MS play crucial supporting roles.

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting alcohol is a strong indicator that the reaction has proceeded.[3] The appearance of C-O-C stretching bands further supports the formation of the ether linkage.[4][5] However, IR spectroscopy alone is generally insufficient for unambiguous confirmation as many other functional groups also exhibit C-O stretches in a similar region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the molecular weight of the desired THP ether product. A key diagnostic feature in the fragmentation pattern of THP ethers is the presence of a prominent peak at an m/z of 85, corresponding to the stable tetrahydropyranyl cation.[6][7] This provides strong evidence for the presence of the THP group.

Conclusion

For the unambiguous confirmation of THP ether formation, ¹H NMR spectroscopy stands out as the most powerful and informative technique. The disappearance of the alcohol proton signal, coupled with the appearance of the characteristic anomeric proton signal, provides conclusive evidence of a successful reaction. IR spectroscopy and mass spectrometry serve as excellent complementary techniques, offering rapid confirmation of the consumption of starting material and the correct molecular weight of the product, respectively. By employing these techniques in a coordinated manner, researchers can confidently and efficiently verify the outcome of their THP protection reactions.

References

Navigating the Analysis of Tetrahydropyranyldiethyleneglycol: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of modified glycols such as Tetrahydropyranyldiethyleneglycol is crucial for product development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the characterization of this compound. We present a summary of their performance, detailed experimental protocols, and a proposed mass spectral fragmentation pathway to aid in analytical method development and data interpretation.

The selection of an appropriate analytical technique is paramount for obtaining reliable data. Both GC-MS and LC-MS offer unique advantages and are suited for different aspects of the analysis of polar compounds like glycols and their derivatives. This guide aims to provide a clear comparison to assist in making an informed decision based on experimental needs.

Performance Comparison: GC-MS vs. LC-MS for Glycol Analysis

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the need for derivatization, desired sensitivity, and the complexity of the sample matrix. Below is a table summarizing the quantitative performance of both techniques for the analysis of diethylene glycol, a core component of the target molecule. This data serves as a valuable proxy for what can be expected when analyzing its tetrahydropyranyl derivative.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.4 ng/mL - 13 ppm[1][2]0.18 - 6.1 ng/mL[3][4]
Limit of Quantitation (LOQ) 1 µg/mL - 200 µg/mL[1][5]0.4 - 2.3 mg/L[4]
Linearity (R²) > 0.99[1][2]> 0.99[3]
Sample Preparation Often requires derivatization to increase volatility.[1]Can often analyze directly; derivatization may be used to enhance ionization.[3][4]
Typical Run Time 8 - 30 minutes[6][7]< 25 minutes[8]
Primary Applications Volatile and semi-volatile compounds.[1]Polar, non-volatile, and thermally labile compounds.[8]

Proposed Mass Spectrometric Fragmentation of this compound

Understanding the fragmentation pattern of a molecule is key to its identification by mass spectrometry. Based on the known fragmentation of tetrahydropyranyl (THP) ethers and diethylene glycol, a plausible electron ionization (EI) fragmentation pathway for this compound is proposed. The primary fragmentation is expected to involve the cleavage of the THP group, leading to a characteristic and often abundant ion at m/z 85. Subsequent fragmentations of the diethylene glycol backbone would also occur.

M This compound (M) frag1 [M - C5H9O]+ Diethylene glycol radical cation M->frag1 - C5H9O• frag2 C5H9O+ m/z = 85 (Tetrahydropyranyl cation) M->frag2 α-cleavage frag3 [C4H8O2]+• m/z = 88 frag1->frag3 - C2H5O• frag4 [C2H5O2]+ m/z = 61 frag3->frag4 - C2H3• frag5 [C2H5O]+ m/z = 45 frag3->frag5 - C2H3O• cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection extraction Extraction sample->extraction derivatization Derivatization (if required for GC-MS) extraction->derivatization chromatography Chromatographic Separation (GC or LC) derivatization->chromatography ms Mass Spectrometry Detection chromatography->ms identification Compound Identification ms->identification quantification Quantification identification->quantification

References

A Comparative Guide to HPLC Methods for Purity Analysis of THP-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a commonly utilized protecting group for alcohols in organic synthesis due to its ease of installation and general stability. However, the inherent acid lability of the THP ether linkage presents a significant challenge for purity analysis by High-Performance Liquid Chromatography (HPLC), as standard acidic mobile phase modifiers can lead to on-column deprotection and inaccurate results. This guide provides a comparative overview of various HPLC methods suitable for the purity analysis of THP-protected compounds, offering detailed experimental protocols and data to aid in method selection and development.

Comparison of HPLC Methods

The selection of an appropriate HPLC method for analyzing THP-protected compounds is critical to ensure accurate purity assessment. The primary methods employed are Reverse-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral HPLC, each with its own advantages and specific applications. A key consideration across all methods is the careful control of mobile phase pH to prevent the cleavage of the acid-sensitive THP group.

HPLC MethodStationary PhaseTypical Mobile PhasePrinciple of SeparationBest Suited ForKey Considerations
Reverse-Phase (RP-HPLC) C18, C8Acetonitrile/Water, Methanol/Water (with neutral or basic buffers)HydrophobicityGeneral purity analysis of a wide range of THP-protected compounds.Avoid acidic modifiers like TFA. Use buffered mobile phases (e.g., ammonium (B1175870) acetate, ammonium formate) to maintain a neutral or slightly basic pH.
Normal-Phase (NP-HPLC) Silica, Cyano, AminoHexane/Ethyl Acetate, Hexane/IsopropanolPolaritySeparation of isomers and diastereomers of THP-protected compounds.[1][2]Sensitive to water content in the mobile phase. Provides orthogonal selectivity to RP-HPLC.
Chiral HPLC Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), Macrocyclic glycopeptidesHexane/Isopropanol, Ethanol, MethanolEnantioselectivitySeparation of enantiomers and diastereomers of chiral THP-protected compounds.[3][4]Method development can be empirical. Both normal-phase and reverse-phase modes are possible depending on the chiral stationary phase (CSP).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each HPLC method.

Reverse-Phase HPLC (RP-HPLC) for General Purity

This method is suitable for assessing the purity of a newly synthesized THP-protected alcohol.

Instrumentation:

  • HPLC system with UV detector

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Gradient: 50% B to 90% B over 20 minutes

Sample Preparation: Dissolve the THP-protected compound in the initial mobile phase composition (50:50 Acetonitrile/10 mM Ammonium Acetate) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Normal-Phase HPLC (NP-HPLC) for Diastereomer Separation

This protocol is designed for the separation of diastereomeric THP ethers formed from a chiral alcohol.

Instrumentation:

  • HPLC system with UV detector

  • Column: Silica, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 95:5 (v/v) Hexane/Isopropanol (Isocratic)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Ensure the sample is free of any water, as it can significantly affect retention times and peak shape in normal-phase chromatography.

Chiral HPLC for Enantiomer Resolution

This method is for the separation of enantiomers of a THP-protected compound.

Instrumentation:

  • HPLC system with UV detector

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 90:10 (v/v) Hexane/Ethanol (Isocratic)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 0.5 mg/mL.

Logical Workflow for HPLC Method Selection

The selection of an appropriate HPLC method for a THP-protected compound follows a logical progression. The following diagram illustrates a typical workflow.

HPLC_Method_Selection A Purity Analysis of THP-Protected Compound B Assess Sample Properties A->B C Is the compound chiral? B->C D Are diastereomers present? C->D Yes E General Purity Assessment C->E No F Chiral HPLC D->F Yes (Enantiomers) G Normal-Phase HPLC D->G Yes (Diastereomers) H Reverse-Phase HPLC E->H I Method Optimization (Mobile Phase, Gradient, etc.) F->I G->I H->I J Final Analytical Method I->J

Caption: Workflow for selecting an appropriate HPLC method for purity analysis of THP-protected compounds.

Conclusion

The successful HPLC analysis of THP-protected compounds hinges on the careful selection of the chromatographic mode and, most critically, the composition of the mobile phase to avoid on-column degradation. Reverse-phase HPLC with neutral or basic buffered mobile phases is a robust choice for general purity assessment. Normal-phase HPLC offers excellent resolving power for diastereomers, while chiral HPLC is indispensable for the separation of enantiomers. By following the detailed protocols and logical workflow presented in this guide, researchers can develop reliable and accurate HPLC methods for the purity analysis of their THP-protected compounds, ensuring the integrity of their synthetic intermediates and final products.

References

Navigating the Labyrinth of Hydroxyl Protection: A Comparative Guide to THP and Its Alternatives in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic selection of protecting groups is paramount. Among the arsenal (B13267) of choices for safeguarding hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long been a workhorse. However, its application in the synthesis of complex, stereochemically rich molecules is fraught with limitations. This guide provides an objective comparison of the THP group with common alternatives, supported by experimental data, to inform a more rational approach to protecting group strategy.

The ideal protecting group should be easily introduced and removed in high yield under mild conditions, and it must be stable to a wide range of reagents. While the THP group offers stability to basic, nucleophilic, and reductive conditions, its inherent drawbacks, particularly the introduction of a new stereocenter and its lability to acid, can complicate synthetic routes and compromise overall efficiency.

The Achilles' Heel of THP: Stereochemical Complexity and Acid Sensitivity

The reaction of an alcohol with 3,4-dihydropyran (DHP) to form a THP ether creates a new chiral center at the anomeric carbon of the THP ring.[1] For a chiral alcohol, this results in the formation of a mixture of diastereomers, which can lead to difficulties in purification and characterization, including more complex NMR spectra.[1][2] This issue is a significant drawback in the synthesis of enantiomerically pure compounds, a common requirement in drug development.

Furthermore, the acetal (B89532) linkage of the THP ether is highly susceptible to cleavage under acidic conditions.[1] While this lability is exploited for deprotection, it also renders the THP group incompatible with any synthetic step that requires an acidic environment. Even mildly acidic reagents or conditions can lead to premature deprotection and undesired side reactions.

Head-to-Head Comparison: THP vs. Common Alternatives

To provide a clearer perspective, this section compares the performance of THP with three widely used alternatives: tert-butyldimethylsilyl (TBS), methoxymethyl (MOM), and benzyl (B1604629) (Bn) ethers.

Data Presentation: Performance of Hydroxyl Protecting Groups
Protecting GroupSubstrateProtection ConditionsYield (%)Diastereomeric Ratio (d.r.)Deprotection ConditionsYield (%)Reference
THP (-)-MentholDHP, cat. p-TsOH, CH₂Cl₂>95~1:1Acetic acid/THF/H₂O~95[2]
TBS (-)-MentholTBSCl, Imidazole, DMF>95N/A (achiral)TBAF, THF>95[3]
MOM Primary AlcoholMOMCl, DIPEA, CH₂Cl₂~90-95N/A (achiral)aq. HCl, THF>90[4]
Bn Primary AlcoholBnBr, NaH, THF>95N/A (achiral)H₂, Pd/C, EtOH>95[2]

Note: Yields and reaction conditions are representative and can vary depending on the specific substrate and experimental setup.

As the table illustrates, while THP protection can be high-yielding, the formation of diastereomers is a significant complication for chiral substrates like (-)-menthol. In contrast, TBS, MOM, and Bn ethers do not introduce a new stereocenter, simplifying purification and analysis.

Stability Under Acidic and Basic Conditions
Protecting GroupStability to AcidStability to Base
THP Very LabileStable
TBS LabileStable
MOM LabileStable
Bn StableStable

This comparison highlights the superior stability of the benzyl group to both acidic and basic conditions, offering a wider window of compatibility for subsequent synthetic transformations. While TBS and MOM ethers are also acid-labile, their cleavage often requires specific reagents (fluoride source for TBS, stronger acid for MOM), offering a degree of orthogonality.

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for reproducibility and for making informed decisions in the lab.

Protocol 1: THP Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • 3,4-Dihydropyran (DHP, 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add DHP to the solution.

  • Add the catalytic amount of p-TsOH·H₂O.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: TBS Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere.

  • Add imidazole, followed by TBSCl.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 3: MOM Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Methoxymethyl chloride (MOMCl, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add DIPEA, followed by the dropwise addition of MOMCl at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 4: Benzyl Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (BnBr, 1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add BnBr dropwise and allow the reaction to warm to room temperature.

  • Stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Visualizing the Synthetic Strategy

The choice of a protecting group is a critical decision point in a synthetic pathway. The following diagrams illustrate the protection/deprotection mechanisms and a decision-making workflow.

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Synthesis Step(s) cluster_deprotection Deprotection Alcohol Alcohol Protected_Alcohol Protected_Alcohol Alcohol->Protected_Alcohol Protecting Agent, Catalyst/Base Intermediate Intermediate Protected_Alcohol->Intermediate Reaction Conditions Final_Product Final_Product Intermediate->Final_Product Deprotection Reagent

Caption: General workflow for using a protecting group in synthesis.

THP_Protection_Mechanism DHP 3,4-Dihydropyran (DHP) Protonated_DHP Resonance-Stabilized Carbocation DHP->Protonated_DHP H⁺ Oxonium_Ion Intermediate Oxonium Ion Protonated_DHP->Oxonium_Ion + R-OH Alcohol R-OH THP_Ether THP Ether Oxonium_Ion->THP_Ether - H⁺ Choose_Protecting_Group start Need to Protect an Alcohol chiral Is the alcohol chiral? start->chiral acid_stable Need stability to acidic conditions? chiral->acid_stable Yes thp Consider THP (beware of diastereomers) chiral->thp No base_stable Need stability to basic conditions? acid_stable->base_stable No bn Consider Bn acid_stable->bn Yes fluoride (B91410) Is a fluoride source for deprotection suitable? base_stable->fluoride Yes mom Consider MOM base_stable->mom No hydrogenolysis Are hydrogenolysis conditions compatible? tbs Consider TBS fluoride->tbs

References

A Comparative Guide to Acidic Catalysts for the Deprotection of Tetrahydropyranyl (THP) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability towards a variety of non-acidic reagents.[1][2] The selection of an appropriate acidic catalyst for its removal is crucial to ensure high yields and chemoselectivity, particularly in the presence of other acid-sensitive functional groups. This guide provides a comparative overview of various acidic catalysts for the deprotection of THP ethers, supported by experimental data, to aid researchers in making an informed choice for their specific synthetic needs.

Catalyst Performance Comparison

A wide array of acidic catalysts, ranging from traditional homogeneous acids to reusable solid-supported catalysts and ionic liquids, have been effectively employed for the cleavage of THP ethers. The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the deprotection reaction. Below is a summary of the performance of selected acidic catalysts under various conditions.

CatalystSubstrateSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
p-Toluenesulfonic acid (p-TsOH)THP-protected alkene2-Propanol0 to rt17 hquant.[2]
Ferric Perchlorate (Fe(ClO₄)₃)THP-protected primary alcoholMethanolrt15 min98[3]
Aluminum Triflate (Al(OTf)₃)THP-protected alcoholMethanolrt--[4]
Heterogeneous Catalysts
Zeolite H-betaTHP-protected alcohol--shorthigh[5]
Wells-Dawson Acid (supported)THP-protected phenolTHF-1% MeOHrt15 min>95[6]
Dowex-50W-x8THP-protected benzyl (B1604629) etherMethanolrt1 h98[7]
NH₄HSO₄@SiO₂THP-protected alcohol----[8]
Silica-Sulfuric AcidTHP-protected alcohol/phenolCH₂Cl₂/MeOH---[4]
Other Catalysts
[Et₃N(CH₂)₄SO₃H][OTs] (Ionic Liquid)Various alcoholsSolvent-freert-good to excellent[9]
Lithium Chloride (LiCl) / H₂OTHP-protected ethersDMSO906 hgood[1]

Note: "rt" denotes room temperature; "-" indicates data not specified in the cited source. The table highlights the diversity of effective catalysts and the generally mild conditions required for THP deprotection.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for THP deprotection using homogeneous, heterogeneous, and alternative catalytic systems.

Homogeneous Catalysis: p-Toluenesulfonic Acid

This protocol describes the deprotection of a THP-protected alkene using p-toluenesulfonic acid monohydrate.[2]

  • Procedure: To a solution of the THP-protected alkene (38.6 mg, 0.047 mmol) in 2-propanol (0.95 mL), p-toluenesulfonic acid monohydrate (21.7 mg, 0.114 mmol) was added at 0 °C.

  • The reaction mixture was stirred for 17 hours at room temperature.

  • Following the reaction, the mixture was diluted with water and extracted with dichloromethane.

  • The organic layer was washed with brine and dried over sodium sulfate (B86663).

  • The product was purified by thin-layer chromatography to yield the corresponding alcohol.

Heterogeneous Catalysis: Wells-Dawson Heteropolyacid on Silica

This method illustrates the use of a recoverable and reusable solid acid catalyst for the deprotection of THP ethers.[6]

  • Catalyst: 1% Wells-Dawson (WD) acid supported on silica.

  • Procedure: The THP-protected substrate (0.5 mmol) was dissolved in a mixture of THF and 1% MeOH (2 ml).

  • The supported WD catalyst (1% by mole relative to the substrate) was added to the solution.

  • The mixture was stirred at room temperature for the specified time (typically 15 minutes to 2 hours).

  • Upon completion, the solid catalyst was removed by filtration.

  • The filtrate was dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which was then purified by column chromatography. The catalyst can be recovered and reused.[6]

Alternative Conditions: Lithium Chloride in Aqueous DMSO

This procedure provides a mild, non-acidic method for THP deprotection, which can be advantageous for substrates with other acid-labile groups.[1]

  • Procedure: A mixture of the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in DMSO (10 mL) was heated at 90 °C for 6 hours under a nitrogen atmosphere.

  • The reaction mixture was then cooled to room temperature, diluted with water (10 mL), and extracted with ether (3 x 25 mL).

  • The combined ether extracts were dried over anhydrous sodium sulfate and concentrated to give the deprotected alcohol.

Visualizing the Process

To better understand the experimental workflow and the classification of the catalysts, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for THP Deprotection A THP-Protected Substrate B Dissolve in Appropriate Solvent A->B C Add Acidic Catalyst B->C D Reaction at Specified Temperature and Time C->D E Work-up (e.g., Neutralization, Extraction) D->E F Purification (e.g., Chromatography) E->F G Isolated Deprotected Alcohol/Phenol F->G

Caption: General experimental workflow for the acidic deprotection of THP ethers.

G cluster_catalysts Classification of Acidic Catalysts for THP Deprotection Catalysts Acidic Catalysts Homogeneous Homogeneous Catalysts->Homogeneous Heterogeneous Heterogeneous (Solid Acids) Catalysts->Heterogeneous IonicLiquids Ionic Liquids Catalysts->IonicLiquids pTsOH p-TsOH Homogeneous->pTsOH FeClO4 Fe(ClO₄)₃ Homogeneous->FeClO4 Zeolites Zeolites (H-beta) Heterogeneous->Zeolites Resins Ion-Exchange Resins (Dowex) Heterogeneous->Resins SupportedAcids Supported Acids (Silica-H₂SO₄) Heterogeneous->SupportedAcids Br_IL Brønsted Acidic ILs IonicLiquids->Br_IL

References

Chemoselectivity of THP Protection in Polyhydroxylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. The tetrahydropyranyl (THP) ether stands as a widely utilized protecting group, valued for its relative stability and ease of introduction and removal. This guide provides an objective comparison of the chemoselectivity of THP protection in polyhydroxylated compounds against other common protecting groups, supported by experimental data and detailed protocols.

The chemoselective differentiation of multiple hydroxyl groups within a molecule is a critical challenge in organic synthesis. The ideal protecting group strategy allows for the masking of one or more hydroxyls while others remain available for reaction, and subsequent selective deprotection. The choice of protecting group is dictated by factors such as steric hindrance, electronic effects, and the reaction conditions required for its introduction and cleavage.

Comparison of THP with Other Hydroxyl Protecting Groups

The tetrahydropyranyl (THP) group, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), offers a robust solution for hydroxyl protection. It is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and basic hydrolysis. However, its own introduction and removal require acidic conditions, which can be a limitation in the presence of other acid-labile functionalities. Furthermore, the formation of a THP ether introduces a new stereocenter, which can lead to diastereomeric mixtures, potentially complicating purification and characterization.

Here, we compare the chemoselectivity of THP protection with commonly used silyl (B83357) ethers, specifically tert-butyldimethylsilyl (TBS) ethers.

Protecting GroupReagentTypical CatalystSelectivity ProfileKey AdvantagesKey Disadvantages
THP 3,4-Dihydro-2H-pyran (DHP)p-Toluenesulfonic acid (TsOH), Pyridinium p-toluenesulfonate (PPTS), Camphorsulfonic acid (CSA)Generally, primary > secondary > tertiary. Can be influenced by catalyst and reaction time.Stable to basic and organometallic reagents. Low cost of DHP.Requires acidic conditions for protection/deprotection. Introduces a new chiral center.
TBS tert-Butyldimethylsilyl chloride (TBDMSCl)Imidazole (B134444), Triethylamine (TEA), DMAPHighly selective for primary hydroxyls due to steric bulk. Primary >> secondary.Orthogonal to many other protecting groups. Cleaved by fluoride (B91410) ions.Can be bulky, hindering reactions at adjacent centers. Higher cost of reagent.

Experimental Data: Monoprotection of a Symmetrical Diol

To provide a quantitative comparison, we examine the monoprotection of 1,4-butanediol (B3395766), a simple symmetrical diol.

Tetrahydropyranylation (THP Protection)

In a batch reactor, the reaction of 1,4-butanediol with DHP catalyzed by camphorsulfonic acid (CSA) reaches an equilibrium, yielding a mixture of the starting diol, the mono-THP ether, and the bis-THP ether.[1]

CompoundApproximate Ratio at Equilibrium
1,4-Butanediol1
4-(Tetrahydro-2H-pyran-2-yloxy)butan-1-ol (mono-THP)2
2,2'-(Butane-1,4-diylbis(oxy))bis(tetrahydro-2H-pyran) (bis-THP)1

Table 1: Product distribution in the monotetrahydropyranylation of 1,4-butanediol.

This distribution highlights that while the mono-protected product is favored, significant amounts of the starting material and the di-protected product are also present at equilibrium. Achieving high selectivity for the mono-THP ether often requires careful control of reaction time or the use of a flow reactor system.[1]

Silylation (TBS Protection)

The protection of diols with bulky silylating agents like TBDMSCl shows a high preference for the less sterically hindered primary hydroxyl groups. While specific quantitative data for the mono- versus di-protection of 1,4-butanediol under standard conditions was not found in a directly comparable format to the THP protection equilibrium study, the general principle of steric control is well-established. The reaction is typically driven to completion to afford the di-protected product, but mono-protection can be achieved by using a stoichiometric amount of the silylating agent.

Factors Influencing Chemoselectivity of THP Protection

The chemoselectivity of THP protection in polyhydroxylated compounds is a nuanced process influenced by several factors. Understanding these factors allows for the optimization of reaction conditions to favor the desired mono- or poly-protected product. The interplay between kinetic and thermodynamic control, steric and electronic effects, and the choice of catalyst all play crucial roles.

Chemoselectivity_Factors THP_Protection Chemoselectivity of THP Protection Steric_Hindrance Steric Hindrance (Primary > Secondary > Tertiary) THP_Protection->Steric_Hindrance Electronic_Effects Electronic Effects (Acidity of Hydroxyl) THP_Protection->Electronic_Effects Reaction_Conditions Reaction Conditions THP_Protection->Reaction_Conditions Catalyst Catalyst Choice (e.g., TsOH, PPTS, CSA) Reaction_Conditions->Catalyst Temperature Temperature Reaction_Conditions->Temperature Reaction_Time Reaction Time Reaction_Conditions->Reaction_Time

Caption: Factors influencing the chemoselectivity of THP protection.

Experimental Protocols

Selective Monotetrahydropyranylation of 1,4-Butanediol (Batch Reactor)[1]

Materials:

  • 1,4-Butanediol

  • 3,4-Dihydro-2H-pyran (DHP)

  • 10-Camphorsulfonic acid (CSA)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1,4-butanediol (1.0 eq) in anhydrous THF, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of 10-camphorsulfonic acid (e.g., 0.01 eq) to the solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). For optimal mono-protection, the reaction should be quenched before reaching equilibrium (typically within 10-30 minutes, depending on the catalyst loading).

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to separate the unreacted diol, the mono-THP ether, and the bis-THP ether.

General Procedure for TBS Protection of a Primary Alcohol in a Diol

Materials:

  • Diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (1.1 eq for mono-protection) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired mono-silylated product.

Conclusion

The choice between THP and other protecting groups like TBS for the chemoselective protection of polyhydroxylated compounds depends on the specific requirements of the synthetic route. THP protection offers a cost-effective and robust method, with selectivity that can be tuned by adjusting reaction conditions. However, the requirement for acidic conditions and the introduction of a new stereocenter are important considerations. In contrast, silyl ethers, particularly the sterically demanding TBS group, provide excellent chemoselectivity for primary hydroxyls and offer the advantage of orthogonal deprotection using fluoride ions. For complex syntheses involving multiple hydroxyl groups, a careful evaluation of the stability and reactivity of each protecting group under the planned reaction conditions is essential for success.

References

A Strategic Guide to Alcohol Protection: Rationale for Choosing the Tetrahydropyranyl (THP) Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For hydroxyl functionalities, a diverse array of protective strategies exists, each with its distinct advantages and limitations. This guide provides a comprehensive comparison of the tetrahydropyranyl (THP) protecting group with other common alternatives, offering experimental data and detailed protocols to inform the strategic choices of researchers, scientists, and drug development professionals.

The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for alcohols. Its formation of a stable acetal (B89532) linkage provides robust protection under a variety of non-acidic conditions, making it a valuable tool in the synthetic chemist's arsenal.

Comparative Analysis of Common Alcohol Protecting Groups

The decision to use a THP group over other popular choices like tert-butyldimethylsilyl (TBDMS), benzyl (B1604629) (Bn), or acetyl (Ac) ethers and esters depends on a careful evaluation of the planned synthetic route. Key considerations include the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.

Protecting GroupStructureProtection Conditions (Typical Reagents, Solvent)Deprotection Conditions (Typical Reagents, Solvent)Stability ProfileKey AdvantagesKey Disadvantages
THP R-OTHPDihydropyran (DHP), cat. acid (e.g., TsOH, PPTS), CH₂Cl₂Mild acid (e.g., AcOH/H₂O/THF, PPTS/EtOH)Stable to bases, organometallics, hydrides, oxidation, and reduction. Labile to acid.Low cost, easy to introduce and remove under mild acidic conditions.Introduces a new stereocenter, leading to diastereomeric mixtures which can complicate purification and characterization.
TBDMS R-OTBDMSTBDMSCl, Imidazole, DMFF⁻ (e.g., TBAF), THF; or mild acid (e.g., HCl/MeOH)Stable to bases, organometallics, and many synthetic conditions. Labile to fluoride (B91410) ions and strong acid.Good stability, often removable under conditions orthogonal to THP.Higher cost of reagents, can be sterically hindered for tertiary alcohols.
Benzyl (Bn) R-OBnBnBr, NaH, THF/DMFCatalytic Hydrogenation (H₂, Pd/C), various solventsVery stable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis.Robust and stable across a broad pH range.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). Requires a specific deprotection method.
Acetyl (Ac) R-OAcAc₂O, Pyridine (B92270) or DMAP, CH₂Cl₂Basic hydrolysis (e.g., K₂CO₃/MeOH) or acidic hydrolysisStable to neutral and mildly acidic conditions. Labile to bases and strong acids.Easy to introduce, can sometimes be removed selectively.Labile to basic conditions often used in synthesis.

Rationale for THP Protection: A Decision-Making Workflow

The choice of THP as a protecting group is often driven by its unique stability profile. The following diagram illustrates a logical workflow for selecting an appropriate alcohol protecting group, highlighting the scenarios where THP is an optimal choice.

G start Protect Alcohol? subsequent_reaction What are the subsequent reaction conditions? start->subsequent_reaction acidic_conditions Acidic? subsequent_reaction->acidic_conditions Yes basic_conditions Basic/Nucleophilic? subsequent_reaction->basic_conditions No choose_Bn Consider Benzyl (Bn) or Acetyl (Ac) acidic_conditions->choose_Bn reductive_conditions Reductive (e.g., H₂)? basic_conditions->reductive_conditions Yes fluoride_source Fluoride Source? basic_conditions->fluoride_source No choose_THP_TBDMS Consider THP or TBDMS reductive_conditions->choose_THP_TBDMS choose_THP_Bn_Ac Consider THP, Bn, or Ac fluoride_source->choose_THP_Bn_Ac choose_THP_Bn Consider THP or Bn

Caption: Decision-making flowchart for alcohol protecting group selection.

Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of benzyl alcohol using THP and its common alternatives.

Protocol 1: Tetrahydropyranyl (THP) Protection of Benzyl Alcohol
  • Reaction: Benzyl alcohol + 3,4-Dihydropyran (DHP) → Benzyl THP ether

  • Reagents and Materials:

    • Benzyl alcohol (1.08 g, 10.0 mmol)

    • 3,4-Dihydropyran (DHP) (1.01 g, 12.0 mmol)

    • Pyridinium p-toluenesulfonate (PPTS) (0.25 g, 1.0 mmol)

    • Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a stirred solution of benzyl alcohol in anhydrous CH₂Cl₂ at room temperature, add DHP.

    • Add PPTS to the mixture.

    • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 5% ethyl acetate (B1210297) in hexanes) to yield the pure benzyl THP ether.

  • Expected Yield: >95%

Protocol 2: Deprotection of Benzyl THP Ether
  • Reaction: Benzyl THP ether → Benzyl alcohol

  • Reagents and Materials:

    • Benzyl THP ether (1.92 g, 10.0 mmol)

    • Acetic acid (AcOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the benzyl THP ether in a 3:1:1 mixture of THF:AcOH:H₂O.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-8 hours.

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

  • Expected Yield: >90%

Protocol 3: tert-Butyldimethylsilyl (TBDMS) Protection of Benzyl Alcohol[1]
  • Reaction: Benzyl alcohol + TBDMSCl → Benzyl TBDMS ether

  • Reagents and Materials:

    • Benzyl alcohol (1.08 g, 10.0 mmol)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.81 g, 12.0 mmol)

    • Imidazole (1.70 g, 25.0 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of benzyl alcohol in anhydrous DMF, add imidazole.[1]

    • Add TBDMSCl in one portion and stir the mixture at room temperature.[1]

    • Monitor the reaction by TLC (typically complete in 12-16 hours).[1]

    • Pour the reaction mixture into water and extract with diethyl ether.[1]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

    • Purify by flash column chromatography.

  • Expected Yield: >90%[1]

Protocol 4: Deprotection of Benzyl TBDMS Ether[1]
  • Reaction: Benzyl TBDMS ether → Benzyl alcohol

  • Reagents and Materials:

    • Benzyl TBDMS ether (2.22 g, 10.0 mmol)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 12.0 mL, 12.0 mmol)

    • Tetrahydrofuran (THF), anhydrous (40 mL)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the benzyl TBDMS ether in anhydrous THF.[1]

    • Add the TBAF solution and stir at room temperature.[1]

    • Monitor the reaction by TLC (typically complete in 1-4 hours).[1]

    • Quench the reaction with saturated aqueous NH₄Cl solution.[1]

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

    • Purify by flash column chromatography.

  • Expected Yield: >95%[1]

Protocol 5: Benzyl (Bn) Protection of an Alcohol[2]
  • Reaction: Alcohol + Benzyl bromide → Benzyl ether

  • Reagents and Materials:

    • Alcohol (10.0 mmol)

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 0.44 g, 11.0 mmol)

    • Benzyl bromide (BnBr) (1.43 mL, 12.0 mmol)

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous (50 mL)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise.[2]

    • Stir the mixture at 0 °C for 30 minutes.[2]

    • Add BnBr dropwise and allow the reaction to warm to room temperature.[2]

    • Stir until completion (monitored by TLC).[2]

    • Carefully quench the reaction with water.[2]

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[2]

    • Purify by flash column chromatography.

  • Expected Yield: 85-95%[2]

Protocol 6: Deprotection of a Benzyl Ether by Hydrogenolysis[1][2]
  • Reaction: Benzyl ether → Alcohol

  • Reagents and Materials:

    • Benzyl ether (10.0 mmol)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Ethanol or Ethyl acetate (50 mL)

    • Hydrogen (H₂) gas (balloon or hydrogenator)

  • Procedure:

    • Dissolve the benzyl ether in ethanol.[1]

    • Add 10% Pd/C.[1]

    • Stir the suspension under a hydrogen atmosphere at room temperature.[1]

    • Monitor the reaction by TLC (typically 4-12 hours).[1]

    • Filter the mixture through a pad of Celite® and wash the pad with ethanol.[1]

    • Concentrate the filtrate to obtain the deprotected alcohol.[1]

  • Expected Yield: >95%[1]

Protocol 7: Acetyl (Ac) Protection of Benzyl Alcohol
  • Reaction: Benzyl alcohol + Acetic anhydride (B1165640) → Benzyl acetate

  • Reagents and Materials:

    • Benzyl alcohol (1.08 g, 10.0 mmol)

    • Acetic anhydride (Ac₂O) (1.42 mL, 15.0 mmol)

    • Pyridine (1.21 mL, 15.0 mmol)

    • Dichloromethane (CH₂Cl₂) (50 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of benzyl alcohol in CH₂Cl₂ at 0 °C, add pyridine followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-3 hours).

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by distillation or flash column chromatography if necessary.

  • Expected Yield: >95%

Protocol 8: Deprotection of Benzyl Acetate
  • Reaction: Benzyl acetate → Benzyl alcohol

  • Reagents and Materials:

    • Benzyl acetate (1.50 g, 10.0 mmol)

    • Potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol)

    • Methanol (MeOH) (50 mL)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of benzyl acetate in methanol, add potassium carbonate.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC, typically 1-2 hours).

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

  • Expected Yield: >95%

Visualization of the THP Protection and Deprotection Workflow

The following diagram illustrates the general workflow for the protection of an alcohol with a THP group and its subsequent removal.

G cluster_protection Protection cluster_deprotection Deprotection alcohol Alcohol (R-OH) dhp DHP, cat. Acid alcohol->dhp thp_ether THP Ether (R-OTHP) dhp->thp_ether protected_alcohol THP Ether (R-OTHP) acid Mild Acid protected_alcohol->acid deprotected_alcohol Alcohol (R-OH) acid->deprotected_alcohol

Caption: General workflow for THP protection and deprotection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydropyranyldiethyleneglycol
Reactant of Route 2
Reactant of Route 2
Tetrahydropyranyldiethyleneglycol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。